molecular formula C52H54F4N8O7S2 B12385898 PROTAC AR Degrader-5

PROTAC AR Degrader-5

Cat. No.: B12385898
M. Wt: 1043.2 g/mol
InChI Key: HEIBMKWAJBMSPY-VTYXGMTLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC AR Degrader-5 is a proteolysis-targeting chimera (PROTAC) molecule designed to selectively target the androgen receptor (AR) for degradation. This event-driven therapeutic modality represents a novel approach in cancer research, complementary to classical androgen receptor antagonists. By hijacking the cell's innate ubiquitin-proteasome system, this compound facilitates the ubiquitination and subsequent breakdown of the AR protein, thereby reducing its intracellular levels. This mechanism of action has shown potential in preclinical studies to overcome common resistance mechanisms seen in castration-resistant prostate cancer (mCRPC), such as AR overexpression, point mutations, and the expression of AR splice variants like AR-V7. The compound consists of a ligand for the AR, a linker, and an E3 ubiquitin ligase recruiter, forming a ternary complex that induces AR degradation. Research into AR degraders like this compound is crucial for developing new strategies against AR-driven pathologies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C52H54F4N8O7S2

Molecular Weight

1043.2 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[4-[4-[5-[3-[4-cyano-2-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-pyridinyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C52H54F4N8O7S2/c1-30-44(73-29-60-30)33-11-9-31(10-12-33)25-59-46(67)40-23-36(65)27-62(40)47(68)45(50(2,3)4)61-41(66)28-70-21-7-8-22-71-37-17-13-32(14-18-37)38-19-16-35(26-58-38)64-49(72)63(48(69)51(64,5)6)39-20-15-34(24-57)42(43(39)53)52(54,55)56/h9-20,26,29,36,40,45,65H,7-8,21-23,25,27-28H2,1-6H3,(H,59,67)(H,61,66)/t36-,40+,45-/m1/s1

InChI Key

HEIBMKWAJBMSPY-VTYXGMTLSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=NC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=C(C(=C(C=C7)C#N)C(F)(F)F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=NC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=C(C(=C(C=C7)C#N)C(F)(F)F)F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC AR Degrader-5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Tenet: Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment rather than merely inhibiting their function.[1][2] Unlike traditional small-molecule inhibitors that follow occupancy-driven pharmacology, PROTACs operate catalytically, hijacking the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1][2][3] This event-driven mechanism allows for substoichiometric drug concentrations to achieve profound and durable target suppression.[2]

PROTAC AR Degrader-5 is a heterobifunctional molecule engineered to specifically target the Androgen Receptor (AR), a critical driver in the progression of prostate cancer.[4][5] By removing the entire AR protein, such degraders can overcome resistance mechanisms associated with AR overexpression, mutation, or the emergence of splice variants that render traditional AR antagonists ineffective.[1][4][6]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The action of this compound is a multi-step process that culminates in the selective destruction of the Androgen Receptor. The molecule itself is composed of three key parts: a ligand that binds to the target protein (AR), a ligand for an E3 ubiquitin ligase, and a flexible linker connecting the two.[1][7]

  • Ternary Complex Formation: The primary event is the formation of a ternary complex, where this compound acts as a molecular bridge, bringing the Androgen Receptor into close proximity with an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[1][3]

  • Ubiquitination: Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the AR protein.[1]

  • Proteasomal Recognition and Degradation: The polyubiquitinated AR is now marked for destruction and is recognized by the 26S proteasome. The proteasome unfolds and degrades the AR protein into small peptides, effectively eliminating it from the cell.

  • Catalytic Cycle: After inducing degradation, the this compound molecule is released and can proceed to bind another AR protein, initiating a new cycle of degradation.[2][3]

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 AR Androgen Receptor (Target Protein) Ternary Ternary Complex (AR-PROTAC-E3) AR->Ternary Binds PROTAC PROTAC AR Degrader-5 PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination (Ub Transfer) Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_release PROTAC AR Degrader-5 (Released) Proteasome->PROTAC_release Release & Recycle

Caption: Mechanism of PROTAC-mediated protein degradation.

The Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer.[4][8][9] Its canonical signaling pathway is as follows:

  • Ligand Binding: In the cytoplasm, androgens such as testosterone or dihydrotestosterone (DHT) bind to the ligand-binding domain (LBD) of the AR.[6][8] In its unbound state, AR is part of a complex with heat shock proteins (HSPs) which keep it in an inactive conformation.[10][11]

  • Conformational Change & Dissociation: Ligand binding induces a conformational change in the AR, causing it to dissociate from the HSP complex.[10][11]

  • Dimerization & Nuclear Translocation: The activated AR monomers form homodimers and translocate into the nucleus.[10][11]

  • DNA Binding & Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes.[6][8][11]

  • Recruitment of Co-regulators: The AR-DNA complex then recruits a host of co-activators and the basal transcription machinery, including RNA Polymerase II, to initiate the transcription of genes involved in cell proliferation and survival.[10][11][12]

This compound disrupts this entire cascade by eliminating the central player, the AR protein itself.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex (Inactive) Androgen->AR_HSP Binds AR_Active Activated AR AR_HSP->AR_Active HSP Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization ARE ARE on DNA AR_Dimer->ARE Binds to Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Initiates AR_Dimer_trans->AR_Dimer Nuclear Translocation

Caption: Canonical Androgen Receptor (AR) signaling pathway.

Quantitative Data

The potency and efficacy of this compound have been characterized through various assays. The available data is summarized below.

ParameterValueCell Line / ModelSource
IC50 49 nMNot Specified[7][13]
Sebaceous Plaque Inhibition 19.24%Golden Hamster[7][13]
35.20%Golden Hamster[7][13]
49.54%Golden Hamster[7][13]
51.61%Golden Hamster[7][13]

Experimental Protocols

Detailed methodologies for cited key in vivo experiments are provided below. These protocols are for reference only.[7]

Experiment 1: Inhibition of Sebaceous Plaque in Golden Hamsters

  • Animal Model: 7-8 week old female Golden hamsters, weighing 90-110g.[13]

  • Compound Formulation: this compound (100, 200, 400, or 800 µg) co-administered with 12 µg of testosterone propionate (TP).[13]

  • Route of Administration: Topical skin application.[13]

  • Dosing Schedule: Applied daily for 21 consecutive days.[13]

  • Endpoint: Measurement of the inhibition rate of sebaceous plaque formation. The observed inhibition rates were 19.24% (100 µg), 35.20% (200 µg), 49.54% (400 µg), and 51.61% (800 µg).[7][13]

Experiment 2: Induction of Hair Regeneration in Mice

  • Animal Model: C57BL/6N mice.[7][13]

  • Compound Formulation: this compound at concentrations of 5, 10, or 30 mg/ml, co-administered with dihydrotestosterone (DHT) at 30 mpk. A volume of 150 µL was applied.[7][13]

  • Route of Administration: Topical skin application.[7][13]

  • Dosing Schedule: Applied twice a day for 17 consecutive days.[7][13]

  • Endpoint: Evaluation of hair regeneration.[7][13]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis start Start: In Vivo Efficacy Study model Select Animal Model (e.g., Golden Hamster) start->model formulation Prepare Compound Formulation (PROTAC + Androgen) model->formulation admin Administer Compound (Topical Application) formulation->admin schedule Follow Dosing Schedule (e.g., Daily for 21 Days) admin->schedule endpoint Measure Primary Endpoint (e.g., Sebaceous Plaque Size) schedule->endpoint data Analyze and Quantify Results (e.g., % Inhibition) endpoint->data end End: Efficacy Determined data->end

Caption: A typical workflow for in vivo evaluation of this compound.

References

The Discovery and Development of PROTAC AR Degrader-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROTAC AR Degrader-5, also known as compound A46, is a potent and novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). As a heterobifunctional molecule, it leverages the cell's own ubiquitin-proteasome system to specifically eliminate the AR protein, a key driver in various physiological and pathological processes, including androgenetic alopecia and certain types of cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, consolidating available data, experimental methodologies, and relevant biological pathways.

Introduction to PROTAC Technology and the Androgen Receptor

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger their complete removal.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[3] This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]

The Androgen Receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[4] Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the expression of a wide array of genes involved in the development and maintenance of male secondary sexual characteristics, as well as prostate gland function.[4][5] Dysregulation of AR signaling is implicated in several diseases, most notably prostate cancer and androgenetic alopecia.[5][6]

This compound: Compound Profile

This compound (Compound A46) is a potent degrader of the Androgen Receptor with a reported IC50 of 49 nM.[7][8] Its discovery is detailed in the patent WO2021180160A1.[7]

PropertyValueReference
Synonym Compound A46[7]
Molecular Formula C52H54F4N8O7S2[8]
Molecular Weight 1043.16 g/mol [8]
CAS Number 2703021-51-4[7]
IC50 (AR Degradation) 49 nM[7][8]
Components AR Ligand, Linker, VHL E3 Ligase Ligand[7]

Mechanism of Action

This compound functions by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of the Androgen Receptor. The molecule's AR-binding moiety engages with the AR protein, while its VHL ligand simultaneously binds to the VHL E3 ligase. This induced proximity results in the formation of a ternary complex, leading to the polyubiquitination of the AR protein. The ubiquitinated AR is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation AR Androgen Receptor (AR) PROTAC PROTAC AR Degrader-5 AR->PROTAC PROTAC->AR VHL VHL E3 Ligase PROTAC->VHL Ub Ubiquitin VHL->Ub Recruits AR_PROTAC_VHL AR-PROTAC-VHL Complex Ub->AR_PROTAC_VHL Ubiquitination Proteasome 26S Proteasome Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation AR_PROTAC_VHL->Proteasome Targeting

Mechanism of action of this compound.

Androgen Receptor Signaling Pathway

This compound targets a central node in the androgen signaling pathway. By degrading the AR, it prevents the downstream transcriptional activation of androgen-responsive genes, thereby inhibiting the biological effects of androgens.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR + HSPs Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization Degradation AR Degradation AR_dimer_nuc Active AR Dimer AR_active->AR_dimer_nuc Nuclear Translocation PROTAC PROTAC AR Degrader-5 PROTAC->AR_inactive Targets for Degradation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., Hair Follicle Miniaturization) Gene_Transcription->Biological_Effects

Androgen Receptor signaling pathway and the point of intervention for this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent degradation of the Androgen Receptor in cellular assays.

ParameterValueCell LineReference
IC50 49 nM(Not specified)[7][8]
In Vivo Activity

5.2.1. Inhibition of Sebaceous Plaque in Golden Hamsters

This compound has been shown to inhibit the formation of sebaceous plaques in a dose-dependent manner in golden hamsters.[7]

Dose (µg)Inhibition Rate (%)
10019.24
20035.20
40049.54
80051.61

5.2.2. Hair Regeneration in C57BL/6N Mice

Topical application of this compound has been shown to induce hair regeneration in a C57BL/6N mouse model of androgen-induced hair loss.[7]

Experimental Protocols

Synthesis of this compound

The detailed synthesis protocol for this compound (compound A46) is described in the patent WO2021180160A1 .[7] The general synthesis of a PROTAC involves the separate synthesis of the target-binding ligand, the E3 ligase ligand, and the linker, followed by their conjugation.

In Vitro AR Degradation Assay (Representative Protocol)

The potency of this compound in inducing AR degradation is typically determined using Western blotting.

Objective: To determine the concentration of this compound required to degrade 50% of the cellular AR protein (DC50).

Materials:

  • AR-positive cell line (e.g., LNCaP, VCaP)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-AR and anti-loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed AR-positive cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by electrophoresis on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody and the anti-loading control antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities for AR and the loading control.

    • Normalize the AR band intensity to the loading control.

    • Plot the percentage of AR remaining versus the log concentration of this compound and fit a dose-response curve to determine the DC50 value.

In Vivo Hair Regeneration Study in C57BL/6N Mice (Androgenetic Alopecia Model)

This protocol is based on established models for studying androgen-induced hair loss and its treatment.

Objective: To evaluate the efficacy of topically applied this compound in promoting hair regrowth.

Materials:

  • C57BL/6N mice (typically 7-8 weeks old)

  • Clippers and depilatory wax

  • Testosterone or Dihydrotestosterone (DHT) solution for inducing androgenetic alopecia

  • This compound formulated for topical application

  • Vehicle control solution

  • Digital camera for documentation

  • Image analysis software

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week.

  • Induction of Androgenetic Alopecia:

    • Anesthetize the mice and carefully clip the dorsal hair.

    • Apply depilatory wax to remove the remaining hair and synchronize the hair follicles in the telogen (resting) phase.

    • Topically apply a solution of testosterone or DHT daily to the depilated area to induce and maintain an androgen-rich environment, which inhibits hair regrowth.

  • Treatment:

    • Divide the mice into treatment and control groups.

    • Topically apply the this compound formulation (e.g., 5, 10, 30 mg/mL) to the depilated area of the treatment group. The application frequency is typically once or twice daily for a specified period (e.g., 17 days).[7]

    • Apply the vehicle control to the control group with the same frequency.

  • Assessment of Hair Regrowth:

    • Visually inspect and photograph the dorsal skin of the mice at regular intervals (e.g., daily or every few days).

    • Assess hair regrowth based on skin darkening (indicating anagen phase) and the emergence of new hair shafts.

    • Quantify the area of hair regrowth using image analysis software.

  • Histological Analysis (Optional):

    • At the end of the study, collect skin biopsies from the treated areas.

    • Perform histological staining (e.g., Hematoxylin and Eosin) to examine the hair follicle morphology and stage (anagen, catagen, telogen).

In Vivo Sebaceous Plaque Inhibition Study in Golden Hamsters

This protocol is based on the reported study for this compound.[7]

Objective: To assess the effect of topically applied this compound on the size and activity of sebaceous glands.

Materials:

  • Golden hamsters (female, 7-8 weeks old, 90-110g)

  • Testosterone Propionate (TP) to stimulate sebaceous gland growth

  • This compound formulated for topical application

  • Vehicle control solution

  • Microscope and imaging software for histological analysis

Procedure:

  • Animal Acclimatization: Acclimatize the hamsters to the housing conditions.

  • Treatment:

    • Divide the hamsters into different dose groups and a control group.

    • Topically apply this compound at various doses (100, 200, 400, 800 µg) along with Testosterone Propionate (12 µg) daily for 21 days to the flank organ or another area with prominent sebaceous glands.[7]

    • The control group receives the vehicle and Testosterone Propionate.

  • Assessment of Sebaceous Gland Inhibition:

    • At the end of the treatment period, euthanize the animals and collect skin samples from the treated areas.

    • Process the tissue for histological analysis.

    • Stain the tissue sections (e.g., with H&E or specific lipid stains) to visualize the sebaceous glands.

    • Measure the size and/or number of sebaceous glands under a microscope.

    • Calculate the percentage of inhibition compared to the control group.

Experimental Workflow

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Synthesis Chemical Synthesis (WO2021180160A1) Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Degradation_Assay AR Degradation Assay (Western Blot) Characterization->Degradation_Assay Test Compound DC50_Determination DC50 Determination Degradation_Assay->DC50_Determination Sebaceous_Gland_Model Sebaceous Plaque Model (Golden Hamster) DC50_Determination->Sebaceous_Gland_Model Select for In Vivo Hair_Regrowth_Model Hair Regeneration Model (C57BL/6N Mouse) DC50_Determination->Hair_Regrowth_Model Select for In Vivo Efficacy_Assessment_SG Assessment of Sebaceous Gland Inhibition Sebaceous_Gland_Model->Efficacy_Assessment_SG Efficacy_Assessment_Hair Assessment of Hair Regrowth Hair_Regrowth_Model->Efficacy_Assessment_Hair

References

Unveiling the Molecular Takedown: A Technical Guide to PROTAC AR Degrader-5's Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the mechanism of action of PROTAC AR Degrader-5, a promising therapeutic agent, reveals its potent and specific binding to the Androgen Receptor (AR). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its target protein binding, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

This compound, also known as compound A46, is a proteolysis-targeting chimera designed to selectively eliminate the Androgen Receptor, a key driver in the progression of prostate cancer. Its heterobifunctional structure comprises a ligand that specifically binds to the Androgen Receptor, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. This tripartite architecture facilitates the formation of a ternary complex between the AR protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome.

Quantitative Analysis of Target Binding

The efficacy of this compound is underscored by its strong binding affinity and potent degradation capabilities. The following table summarizes the key quantitative data reported for this compound.

ParameterValueDescription
IC50 49 nM[1][2]The half-maximal inhibitory concentration, indicating the potency of the compound in inhibiting AR activity.

Note: Further quantitative data such as dissociation constant (Kd) and degradation concentration (DC50) for this compound are not publicly available at this time. The provided IC50 value is based on available information from chemical suppliers.

Mechanism of Action: A Tripartite Alliance for Degradation

This compound operates through a sophisticated mechanism that hijacks the cell's natural protein disposal system. The process begins with the simultaneous binding of the degrader to both the Androgen Receptor and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase, recruited by the (S,R,S)-AHPC ligand (HY-125845) component of the PROTAC[3][4][5]. This binding event forms a critical ternary complex, bringing the target protein into close proximity with the E3 ligase. The E3 ligase then catalyzes the transfer of ubiquitin molecules to the Androgen Receptor, tagging it for destruction by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC AR Degrader-5 Ternary AR-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds AR Androgen Receptor (Target Protein) AR->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Recruited Proteasome 26S Proteasome Degradation_Products Degraded Peptides Proteasome->Degradation_Products Releases Ub Ubiquitin Ub->Ternary AR_Ub Ubiquitinated AR Ternary->AR_Ub Ubiquitination AR_Ub->Proteasome Degradation Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF) D->E F Blocking E->F G Primary Antibody Incubation (Anti-AR) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J HTRF_Workflow A Prepare Reagents: - this compound Dilutions - Recombinant AR Protein - HTRF Donor/Acceptor Antibodies B Dispense Reagents into 384-well Plate A->B C Incubate at Room Temperature B->C D Read Plate on HTRF Reader C->D E Calculate HTRF Ratio D->E F Plot Data and Determine Binding Affinity E->F SPR_Workflow A Immobilize Anti-Tag Antibody on Sensor Chip B Capture His-Tagged VCB Complex A->B C Binary Interaction: Inject this compound B->C D Ternary Complex Formation: Inject AR + this compound B->D E Monitor Binding Response (Sensorgram) C->E D->E F Kinetic and Affinity Data Analysis E->F

References

In-Depth Technical Guide: PROTAC AR Degrader-5 and its E3 Ligase Recruitment

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of PROTAC AR Degrader-5 (also known as compound A46), focusing on its mechanism of action, E3 ligase recruitment, and methods for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. This compound is a potent androgen receptor (AR) degrader with a reported IC50 value of 49 nM[1][2][3]. It is designed to target the AR, a key driver in the progression of prostate cancer, for ubiquitination and subsequent degradation by the proteasome.

Structurally, this compound consists of three key components:

  • A ligand for the Androgen Receptor: This moiety (HY-169967) specifically binds to the AR.

  • A linker molecule: (HY-169966) This component connects the two ligands.

  • A ligand for an E3 ubiquitin ligase: This part (HY-125845) recruits the cellular degradation machinery.

E3 Ligase Recruitment and Mechanism of Action

This compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The E3 ligase ligand component, HY-125845, is (S,R,S)-AHPC, a known VHL ligand.

The mechanism of action follows the general principle of PROTACs:

  • Ternary Complex Formation: this compound simultaneously binds to the androgen receptor and the VHL E3 ligase, forming a ternary complex (AR - PROTAC - VHL).

  • Ubiquitination: The formation of this complex brings the AR in close proximity to the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the AR.

  • Proteasomal Degradation: The polyubiquitinated AR is then recognized and targeted for degradation by the 26S proteasome, leading to the selective removal of the AR protein from the cell.

PROTAC_Mechanism Mechanism of this compound Action cluster_0 Cellular Environment cluster_1 Degradation Pathway This compound This compound Ternary_Complex AR-PROTAC-VHL Ternary Complex This compound->Ternary_Complex Binds AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Proteasome 26S Proteasome Degraded_AR Degraded Peptides Proteasome->Degraded_AR Degrades Ub Ubiquitin Ub->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub_AR->Proteasome Targeted for Degradation

Mechanism of VHL-recruiting AR PROTAC.

Quantitative Data

While specific degradation (DC50, Dmax) and binding (Kd) data for this compound are not extensively available in the public domain, the following table includes its known IC50 value and representative data from other VHL-based AR PROTACs to provide context for expected potency.

CompoundTargetE3 Ligase RecruitedParameterValueCell Line(s)
This compound ARVHLIC5049 nMNot specified
ARD-266ARVHLDC500.2 - 1 nMLNCaP, VCaP, 22Rv1
ARCC-4ARVHLDC505 nMVCaP
ARCC-4ARVHLDmax>95%VCaP

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound.

Western Blot for AR Degradation

Objective: To determine the dose-dependent degradation of AR protein in prostate cancer cells following treatment with this compound.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a DMSO vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against AR and a loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the AR signal to the loading control. Calculate DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To confirm the formation of the AR-PROTAC-VHL ternary complex in cells.

Materials:

  • Prostate cancer cells

  • This compound

  • MG132 (proteasome inhibitor)

  • Co-IP lysis buffer

  • Antibodies: anti-AR, anti-VHL, and control IgG

  • Protein A/G magnetic beads

  • Elution buffer

Procedure:

  • Cell Treatment: Treat cells with this compound and MG132 (to prevent degradation of the complex) for a few hours.

  • Cell Lysis: Lyse the cells with a gentle Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-AR antibody or control IgG overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specific binding and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against AR and VHL to detect the co-precipitated proteins.

Competitive Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to the androgen receptor.

Materials:

  • Recombinant human AR protein

  • Radiolabeled androgen (e.g., [3H]-DHT)

  • This compound

  • Assay buffer

  • Scintillation counter

Procedure:

  • Assay Setup: In a multi-well plate, add a constant concentration of recombinant AR protein and a constant concentration of radiolabeled androgen.

  • Competition: Add increasing concentrations of unlabeled this compound to the wells.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the protein-bound radioligand from the unbound radioligand (e.g., using filtration or dextran-coated charcoal).

  • Detection: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the PROTAC. Calculate the IC50 and then the Ki (and subsequently Kd) using the Cheng-Prusoff equation.

Cell Viability Assay (MTT/XTT)

Objective: To assess the effect of this compound on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cells

  • 96-well plates

  • This compound

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

  • Assay:

    • MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

    • XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel PROTAC like AR Degrader-5.

Experimental_Workflow PROTAC Characterization Workflow cluster_0 Initial Characterization cluster_1 Mechanism of Action cluster_2 Cellular Effects cluster_3 In Vivo Evaluation Binding_Assay Binding Affinity (Kd) - Competitive Binding Assay Degradation_Assay Degradation Potency (DC50, Dmax) - Western Blot Binding_Assay->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation - Co-Immunoprecipitation Degradation_Assay->Ternary_Complex_Assay Viability_Assay Cell Viability (IC50) - MTT/XTT Assay Degradation_Assay->Viability_Assay Ubiquitination_Assay Target Ubiquitination - Ubiquitin Pulldown Ternary_Complex_Assay->Ubiquitination_Assay Apoptosis_Assay Apoptosis Induction - Annexin V/PI Staining Viability_Assay->Apoptosis_Assay PK_PD Pharmacokinetics & Pharmacodynamics Viability_Assay->PK_PD Xenograft Xenograft Tumor Models PK_PD->Xenograft

Typical workflow for PROTAC characterization.

This guide provides a foundational understanding of this compound and the experimental approaches for its evaluation. Further research is required to fully elucidate its detailed degradation profile and binding kinetics.

References

PROTAC AR Degrader-5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC AR Degrader-5, also identified as compound A46, is a potent and selective androgen receptor (AR) antagonist belonging to the class of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule is engineered to specifically target the androgen receptor for ubiquitination and subsequent degradation by the proteasome. By removing the AR protein entirely, rather than merely inhibiting its function, this compound offers a promising therapeutic strategy for overcoming resistance mechanisms observed with traditional AR antagonists. This technical guide provides a comprehensive overview of its chemical structure, properties, and the methodologies for its characterization.

Chemical Structure and Properties

This compound is a complex molecule composed of three key components: a ligand that binds to the androgen receptor, a linker moiety, and a ligand that recruits an E3 ubiquitin ligase. Specifically, it utilizes (S,R,S)-AHPC (HY-125845) as the von Hippel-Lindau (VHL) E3 ligase ligand.[1] The complete chemical structure is presented below.

Chemical Structure of this compound this compound Chemical Structure Caption: Chemical structure of this compound (A46).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C52H54F4N8O7S2[2]
Molecular Weight 1043.16 g/mol [2]
CAS Number 2703021-51-4[2]
Appearance Solid[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 16[2]
Rotatable Bond Count 18[2]
Heavy Atom Count 73[2]
Complexity 1990[2]
Defined Atom Stereocenter Count 3[2]
Pharmacological Properties

This compound is a highly potent degrader of the androgen receptor. Its efficacy has been demonstrated in various in vitro and in vivo models.

ParameterValueCell Line/ModelReference
IC50 49 nMNot Specified[2]
In Vivo Efficacy Inhibition of sebaceous plaqueGolden hamster[2]
In Vivo Efficacy Induction of hair regenerationC57BL/6N mice[2]

Mechanism of Action and Signaling Pathways

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate the androgen receptor. The following diagrams illustrate the androgen receptor signaling pathway and the general mechanism of action for a PROTAC AR degrader.

Caption: Androgen Receptor (AR) Signaling Pathway.

PROTAC_Mechanism PROTAC This compound Ternary_Complex Ternary Complex (AR-PROTAC-VHL) PROTAC->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination E1, E2, Ub Ub_AR Ubiquitinated AR Ubiquitination->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Peptide Fragments Degradation->Peptides

Caption: this compound Mechanism of Action.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. However, the general synthesis of PROTACs involves the separate synthesis of the target protein ligand, the E3 ligase ligand, and the linker, followed by their conjugation.

The synthesis of the VHL ligand, (S,R,S)-AHPC, has been described in the literature. The synthesis of the AR ligand and the specific linker used in this compound would require access to proprietary information or further research.

Western Blot for AR Degradation

This protocol provides a general framework for assessing the degradation of the androgen receptor in cell lines treated with this compound.

Materials:

  • AR-positive cell lines (e.g., LNCaP, VCaP)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed AR-positive cells in appropriate culture plates. Once attached, treat the cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody and the loading control antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the AR signal to the loading control.

Western_Blot_Workflow Start Start: Seed and Treat Cells Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-AR, Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End: AR Degradation Profile Analysis->End

References

In-Depth Technical Guide: The Role of PROTAC AR Degrader-5 in Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC AR Degrader-5, also known as compound A46, a potent and selective androgen receptor (AR) degrader. It details the mechanism of action, summarizes available quantitative data, and provides illustrative experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and development.

Core Concepts: PROTAC Technology and Androgen Receptor Signaling

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's own ubiquitin-proteasome system to induce the degradation of the target protein.

This compound is a heterobifunctional molecule composed of three key components: a ligand that specifically binds to the androgen receptor, a linker molecule, and a ligand that recruits an E3 ubiquitin ligase.[1] This tripartite structure allows the degrader to form a ternary complex with both the AR protein and the E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a significant reduction in the total cellular levels of the AR protein.

The androgen receptor signaling pathway plays a pivotal role in the development and progression of prostate cancer. In this pathway, androgens such as dihydrotestosterone (DHT) bind to the AR, leading to its activation, nuclear translocation, and subsequent binding to androgen response elements (AREs) on DNA. This, in turn, drives the transcription of target genes like prostate-specific antigen (PSA), TMPRSS2, and FKBP5, which promote cell growth, proliferation, and survival. By degrading the AR protein, this compound effectively shuts down this entire signaling cascade.

Quantitative Data on this compound (A46)

MetricValueReference
IC50 49 nM[1]

This IC50 value indicates a high potency of this compound in its interaction with the androgen receptor.

For illustrative purposes, the following table presents typical quantitative degradation data for other well-characterized AR PROTACs, highlighting the key parameters used to assess their efficacy:

PROTACCell LineDC50DmaxReference
ARD-266LNCaP0.5 nM>95%[2]
ARD-266VCaP1 nM>95%[2]
ARD-26622Rv10.2 nM>95%[2]
ARCC-4VCaP5 nM>98%[2]
TD-802LNCaP12.5 nM93%[2]
MTX-23 (AR-FL)-2 µM-[2]
MTX-23 (AR-V7)-0.37 µM-[2]

In Vivo Efficacy of this compound (A46)

Preclinical studies in animal models have demonstrated the in vivo activity of this compound.

Animal ModelDosing RegimenEffectReference
Golden Hamster100, 200, 400, 800 µg + 12 µg TP; Skin application; daily for 21 daysInhibition of sebaceous plaque with rates of 19.24%, 35.20%, 49.54%, and 51.61% respectively.
C57BL/6N Mice5, 10, 30 mg/ml +DHT 30 mpk; 150 µL; Skin application; 2 times a day for 17 daysInduction of hair regeneration.

These findings, detailed in patent WO2021180160A1, underscore the potential of this compound for topical applications.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. Therefore, the following sections provide representative, detailed methodologies for key experiments commonly used to characterize AR PROTACs. These can be adapted for the evaluation of this compound.

Western Blotting for AR Degradation

This protocol outlines the steps to assess the degradation of the androgen receptor in prostate cancer cell lines following treatment with an AR PROTAC.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Cell culture medium and supplements

  • PROTAC AR Degrader of interest

  • DMSO (vehicle control)

  • Protease and phosphatase inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate prostate cancer cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the AR PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the AR band intensity to the loading control.

    • Calculate the percentage of AR degradation relative to the vehicle-treated control.

    • Determine the DC50 and Dmax values by plotting the percentage of degradation against the PROTAC concentration.

Cell Viability Assay

This protocol describes how to measure the effect of an AR PROTAC on the viability and proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines

  • Cell culture medium and supplements

  • PROTAC AR Degrader of interest

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed prostate cancer cells in a 96-well plate at a suitable density.

    • Allow the cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the AR PROTAC or DMSO.

    • Incubate for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time to allow for the reaction to occur.

  • Data Acquisition and Analysis:

    • Measure the luminescence or absorbance using a plate reader.

    • Subtract the background reading from all measurements.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the cell viability against the PROTAC concentration and determine the IC50 value.

In Vivo Xenograft Model Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of an AR PROTAC in a mouse xenograft model of prostate cancer.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Prostate cancer cells (e.g., VCaP)

  • Matrigel

  • PROTAC AR Degrader of interest

  • Vehicle formulation

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of the mice.

    • Monitor the mice for tumor growth.

  • Treatment:

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the AR PROTAC or vehicle to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Data Collection:

    • Measure the tumor volume with calipers regularly (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for AR levels, immunohistochemistry).

  • Data Analysis:

    • Calculate the tumor growth inhibition for the treatment group compared to the control group.

    • Analyze the pharmacodynamic effects of the PROTAC on AR levels in the tumor tissue.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary PROTAC PROTAC AR Degrader-5 PROTAC_bound PROTAC PROTAC->PROTAC_bound Binds AR Androgen Receptor (AR) AR_bound AR AR->AR_bound Binds E3 E3 Ubiquitin Ligase E3_bound E3 E3->E3_bound Binds PROTAC_bound->AR_bound PROTAC_bound->E3_bound polyUb_AR Poly-ubiquitinated AR AR_bound->polyUb_AR Ub Ubiquitin E3_bound->Ub Ub->polyUb_AR Transfer Proteasome 26S Proteasome polyUb_AR->Proteasome Recognition Degradation Degraded AR (Amino Acids) Proteasome->Degradation Degradation

Caption: Mechanism of Action of this compound.

AR_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR Binds AR_active Activated AR AR->AR_active Activation Degradation AR Degradation AR->Degradation Induces AR_dimer AR Dimer AR_active->AR_dimer Translocation & Dimerization PROTAC PROTAC AR Degrader-5 PROTAC->AR Targets ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Target_Genes Target Genes (PSA, TMPRSS2, etc.) Gene_Transcription->Target_Genes

Caption: Androgen Receptor Signaling Pathway and this compound Intervention.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture (e.g., LNCaP, VCaP) start->cell_culture treatment 2. Treatment with This compound cell_culture->treatment lysis 3. Cell Lysis & Protein Quantification treatment->lysis sds_page 4. SDS-PAGE lysis->sds_page transfer 5. Western Blot Transfer sds_page->transfer probing 6. Antibody Probing (Anti-AR, Anti-GAPDH) transfer->probing imaging 7. Chemiluminescence Imaging probing->imaging analysis 8. Data Analysis (DC50, Dmax) imaging->analysis end End analysis->end

Caption: Experimental Workflow for Western Blot Analysis of AR Degradation.

Conclusion

This compound (A46) is a potent small molecule that effectively targets the androgen receptor for degradation. By harnessing the cell's ubiquitin-proteasome system, it offers a distinct and potentially more robust mechanism for inhibiting AR signaling compared to traditional antagonists. The available in vivo data suggests its potential utility, particularly in topical applications. While comprehensive quantitative data on its degradation profile in cancer cell lines remains to be fully disclosed in peer-reviewed literature, the provided illustrative protocols and background information serve as a solid foundation for researchers to design and execute studies to further characterize this and other novel AR PROTACs. The continued exploration of such targeted protein degraders holds significant promise for the development of next-generation therapies for prostate cancer and other AR-driven diseases.

References

The Application of PROTAC AR Degrader-5 in Prostate Cancer Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge, with the androgen receptor (AR) playing a pivotal role in its progression, even in castration-resistant prostate cancer (CRPC). Traditional therapies targeting the AR ligand-binding domain often face resistance through mechanisms such as AR mutations and overexpression. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to overcome these challenges by inducing the targeted degradation of the entire AR protein. This technical guide focuses on the application of PROTAC AR Degrader-5 (also known as compound A46) in the context of prostate cancer research, providing a comprehensive overview of its mechanism, relevant quantitative data, and detailed experimental protocols for its evaluation. While specific research on this compound in prostate cancer is emerging, this guide will also draw upon data from other well-characterized AR PROTACs to provide a thorough understanding of the evaluation process for this class of molecules.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, the Androgen Receptor), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound utilizes this architecture to induce the degradation of the AR protein.

The mechanism unfolds as follows:

  • Ternary Complex Formation : this compound simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.

  • Ubiquitination : This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the AR protein, tagging it for degradation.

  • Proteasomal Degradation : The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.

  • Catalytic Cycle : After inducing degradation, the PROTAC molecule is released and can engage another AR protein, acting catalytically to degrade multiple target proteins.

This degradation-based approach offers a key advantage over traditional inhibition, as it can eliminate the entire receptor protein, mitigating resistance mechanisms associated with mutations or overexpression of the AR.

Quantitative Data for PROTAC AR Degraders

The efficacy of PROTAC AR degraders is quantified through various in vitro and in vivo parameters. The following tables summarize key quantitative data for this compound and other notable AR degraders in prostate cancer cell lines.

CompoundCell LineIC50 (nM)Notes
This compound (A46) -49General potency value; specific prostate cancer cell line data is not extensively published.[1]
ARV-110VCaP1.5Potent inhibition of cell growth in a cell line with AR gene amplification.[2]
ARD-2585LNCaP16.2Effective in a cell line carrying an AR mutation.[2]
HC-4955Patient-derived (AR-V7+)22Demonstrates activity against the AR-V7 splice variant.[3]
ARCC-4LNCaP~1A potent enzalutamide-based PROTAC.
CompoundCell LineDC50 (nM)Dmax (%)Notes
ARD-2585VCaP≤0.1>95%Exceptionally potent degradation in an AR-amplified cell line.[2]
ARV-110VCaP1.698%Potent and nearly complete degradation of the AR protein.[2]
ARCC-4VCaP598%Demonstrates high efficiency in AR degradation.[4]
ARD-266LNCaP0.2-1>95%Highly potent degradation across multiple prostate cancer cell lines.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in AR signaling and the mechanism of action of PROTACs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Androgen Receptor (AR) Signaling Pathway in Prostate Cancer.

PROTAC_Mechanism_of_Action cluster_PROTAC PROTAC Action cluster_Degradation Cellular Degradation Machinery PROTAC PROTAC AR Degrader-5 PROTAC->PROTAC AR Androgen Receptor (AR) PROTAC->AR Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR->Ternary_Complex E3_Ligase->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Proteasome 26S Proteasome Ub_AR->Proteasome Recognized by Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades Ub Ub Ub->Ub_AR

Caption: Mechanism of Action of a PROTAC AR Degrader.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Prostate Cancer Cell Culture (e.g., LNCaP, VCaP) Treatment Treatment with This compound Cell_Culture->Treatment Western_Blot Western Blot for AR Degradation (DC50) Treatment->Western_Blot MTT_Assay Cell Viability Assay (IC50) Treatment->MTT_Assay Xenograft Establish Prostate Cancer Xenograft Model in Mice MTT_Assay->Xenograft Proceed if potent Drug_Admin Administer PROTAC AR Degrader-5 Xenograft->Drug_Admin Tumor_Measurement Monitor Tumor Growth Drug_Admin->Tumor_Measurement Analysis Analyze Tumor and Tissue Samples Tumor_Measurement->Analysis Efficacy Determine Anti-tumor Efficacy Tumor_Measurement->Efficacy

Caption: Experimental Workflow for Evaluating a PROTAC AR Degrader.

Detailed Experimental Protocols

Western Blot for Androgen Receptor Degradation

Objective: To determine the concentration-dependent degradation of the Androgen Receptor by this compound and calculate the DC50 value.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR (N-terminal specific), anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed prostate cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a DMSO vehicle control for a specified time (e.g., 18-24 hours). Include a positive control for proteasome-dependent degradation by pre-treating cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody and the loading control antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the AR band intensity to the loading control.

    • Plot the normalized AR levels against the log concentration of the PROTAC and fit a dose-response curve to determine the DC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of prostate cancer cells and determine the IC50 value.

Materials:

  • Prostate cancer cell lines

  • Cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a DMSO vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of the PROTAC and fit a dose-response curve to determine the IC50 value.

In Vivo Prostate Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

Materials:

  • Immunocompromised mice (e.g., male nude or NSG mice)

  • Prostate cancer cell line (e.g., VCaP) and Matrigel

  • This compound formulated for in vivo administration (e.g., in a solution of PEG300, Tween 80, and saline)

  • Vehicle control solution

  • Calipers for tumor measurement

  • Anesthesia and surgical equipment for cell implantation

  • Ethical approval from the institutional animal care and use committee

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle solution to the control group.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

  • Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Tumor and other tissues can be collected for further analysis, such as Western blotting to confirm AR degradation in vivo or immunohistochemistry.

Conclusion

PROTAC AR degraders, including this compound, represent a promising therapeutic strategy for the treatment of prostate cancer, particularly in the context of resistance to conventional anti-androgen therapies. This technical guide provides a foundational understanding of the mechanism of action, key quantitative metrics for evaluation, and detailed experimental protocols necessary for the preclinical assessment of these novel compounds. By leveraging these methodologies, researchers can effectively characterize the efficacy and mechanism of new AR PROTACs, paving the way for the development of more effective treatments for prostate cancer.

References

PROTAC AR Degrader-5: A Technical Guide for Androgen-Dependent Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide focuses on PROTAC AR Degrader-5, also known as compound A46, a novel and potent degrader of the androgen receptor (AR). The androgen receptor is a key driver in the progression of various androgen-dependent diseases, including prostate cancer, acne vulgaris, and androgenetic alopecia. Unlike traditional inhibitors that merely block the function of a protein, PROTACs induce its complete degradation, offering a potentially more profound and durable therapeutic effect. This document provides an in-depth overview of this compound, including its mechanism of action, biological activity, and detailed experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.

Core Concepts: PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, the androgen receptor), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound facilitates the formation of a ternary complex between the androgen receptor and an E3 ligase, most commonly the von Hippel-Lindau (VHL) E3 ligase.[1][2] This proximity induces the E3 ligase to tag the androgen receptor with a polyubiquitin chain, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple AR proteins.[3]

PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC AR Degrader-5 AR Androgen Receptor (Target Protein) PROTAC->AR Binds to AR E3 E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3 Recruits E3 Ligase Ternary AR-PROTAC-E3 Ternary Complex AR->Ternary E3->Ternary Ternary->PROTAC Recycled Ub_AR Poly-ubiquitinated AR Ternary->Ub_AR Ubiquitination Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR (Amino Acids) Proteasome->Degraded_AR Degradation

This compound Mechanism of Action

Androgen Receptor Signaling Pathway in Androgen-Dependent Diseases

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male secondary sexual characteristics and the function of various tissues. In androgen-dependent diseases, aberrant AR signaling drives disease progression. Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes that promote cell growth, proliferation, and survival. By degrading the AR, this compound effectively shuts down this entire signaling cascade.

Androgen_Receptor_Signaling_Pathway Androgen Androgens (Testosterone, DHT) AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) Androgen->AR_cytoplasm Binds AR_nucleus AR Dimer (Nucleus) AR_cytoplasm->AR_nucleus Translocation & Dimerization Degradation AR Degradation AR_cytoplasm->Degradation ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Response Cellular Responses (Growth, Proliferation, Survival) Gene_Transcription->Cell_Response Leads to PROTAC_AR5 This compound PROTAC_AR5->AR_cytoplasm Induces Degradation->Cell_Response Inhibits

Androgen Receptor Signaling Pathway and PROTAC Intervention

Physicochemical Properties and Biological Activity of this compound

This compound (compound A46) is a potent small molecule with the following properties:

PropertyValueReference
Molecular FormulaC₅₂H₅₄F₄N₈O₇S₂[4]
Molecular Weight1043.16 g/mol [4]
IC₅₀49 nM[4][5]
In Vivo Efficacy

Studies in animal models have demonstrated the potential of this compound in treating androgen-dependent skin conditions.

Table 1: Inhibition of Sebaceous Plaques in Golden Hamsters [4][5]

Dose (µg, skin application, daily for 21 days)Inhibition Rate (%)
10019.24
20035.20
40049.54
80051.61

Table 2: Hair Regeneration in C57BL/6N Mice [4][5]

Concentration (mg/mL, skin application, 2x daily for 17 days)Outcome
5Induces hair regeneration
10Induces hair regeneration
30Induces hair regeneration

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate evaluation of this compound. The following sections provide methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. Cell Viability Assay (MTT/MTS Assay)

This assay determines the effect of this compound on the proliferation of androgen-dependent cell lines (e.g., LNCaP, VCaP).

  • Materials:

    • Androgen-dependent cancer cell line (e.g., LNCaP)

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

    • Solubilization solution (for MTT)

    • 96-well plates

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

    • Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.[6][7]

2. Western Blot for AR Degradation

This assay visualizes and quantifies the degradation of the androgen receptor protein following treatment with this compound.

  • Materials:

    • Androgen-dependent cancer cell line

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-AR, anti-GAPDH or anti-β-actin as a loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 4, 8, 12, 24 hours).

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system and quantify the band intensities to determine the extent of AR degradation (DC₅₀ and Dₘₐₓ values).[8]

3. Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This assay measures the mRNA levels of AR-regulated genes (e.g., PSA, TMPRSS2) to assess the functional consequence of AR degradation.[9][10]

  • Materials:

    • Androgen-dependent cancer cell line

    • This compound

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green or TaqMan-based qPCR master mix

    • Primers for AR target genes and a housekeeping gene (e.g., GAPDH)

    • qPCR instrument

  • Protocol:

    • Treat cells with this compound as described for the Western blot experiment.

    • Extract total RNA from the cells and synthesize cDNA.

    • Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[11][12]

In_Vitro_Experimental_Workflow Start Start: Androgen-Dependent Cell Culture Treatment Treat with this compound (Dose and Time Course) Start->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Degradation Western Blot for AR Degradation Treatment->Degradation Gene_Expression qRT-PCR for AR Target Genes Treatment->Gene_Expression IC50 Determine IC₅₀ Viability->IC50 DC50_Dmax Determine DC₅₀ & Dₘₐₓ Degradation->DC50_Dmax mRNA_Fold_Change Quantify mRNA Fold Change Gene_Expression->mRNA_Fold_Change

In Vitro Experimental Workflow for this compound
In Vivo Assays

1. Animal Models for Androgen-Dependent Skin Conditions

  • Androgenetic Alopecia: The C57BL/6N mouse model is commonly used, where hair regrowth is synchronized by depilation, and the effects of androgens and test compounds on the hair cycle are observed.[13][14]

  • Acne (Sebaceous Gland Hyperplasia): The golden hamster ear model is a well-established model where topical application of testosterone induces sebaceous gland enlargement, which can be inhibited by AR antagonists or degraders.

2. In Vivo Efficacy Study Workflow

In_Vivo_Efficacy_Workflow Start Select Animal Model (e.g., C57BL/6N mice, Golden Hamsters) Acclimatization Acclimatization Period Start->Acclimatization Grouping Randomize into Treatment Groups (Vehicle, Positive Control, this compound Doses) Acclimatization->Grouping Induction Induce Androgen-Dependent Condition (e.g., DHT injection, Testosterone application) Grouping->Induction Treatment Administer this compound (e.g., Topical application) Induction->Treatment Monitoring Monitor Disease Progression (e.g., Hair growth scoring, Sebaceous gland size) Treatment->Monitoring Endpoint Endpoint Analysis (Tissue collection for histology, Western blot, qRT-PCR) Monitoring->Endpoint Data_Analysis Data Analysis and Statistical Evaluation Endpoint->Data_Analysis

In Vivo Efficacy Study Workflow
  • Protocol Outline:

    • Acclimatize animals to the housing conditions for at least one week.

    • Randomly assign animals to different treatment groups: vehicle control, positive control (e.g., a known AR inhibitor), and different dose levels of this compound.

    • Induce the androgen-dependent condition. For example, in the androgenetic alopecia model, depilate a defined area on the dorsum of the mice and administer DHT.

    • Administer this compound topically to the affected area according to the predetermined dosing schedule.

    • Monitor and score the progression of the condition throughout the study. For hair growth, this can involve visual scoring and photographic documentation. For sebaceous gland size, histological analysis of skin biopsies is performed at the end of the study.

    • At the end of the study, collect tissues for further analysis, such as Western blotting to confirm AR degradation in the target tissue and qRT-PCR to assess the expression of AR target genes.

    • Statistically analyze the data to determine the efficacy of this compound.

Conclusion

This compound is a promising therapeutic agent for a range of androgen-dependent diseases. Its ability to induce the complete degradation of the androgen receptor offers a significant advantage over traditional AR inhibitors. This technical guide provides a comprehensive overview of its mechanism of action, biological activity, and detailed experimental protocols to facilitate further research and development in this exciting field. The provided data and methodologies will serve as a valuable resource for scientists working to harness the potential of targeted protein degradation for the treatment of androgen-driven pathologies.

References

Methodological & Application

Application Notes and Protocols for PROTAC AR Degrader-5 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC AR Degrader-5 is a potent, small molecule proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR). Unlike traditional inhibitors that merely block the function of a target protein, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This mechanism of action offers a powerful strategy to eliminate the AR protein, a key driver in the progression of prostate cancer.[3][4] this compound has demonstrated a half-maximal inhibitory concentration (IC50) of 49 nM in relevant assays.[5] These application notes provide detailed protocols for the use of this compound in cell culture to assess its efficacy in degrading AR and inhibiting cancer cell proliferation.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5][6] Upon entering the cell, this compound forms a ternary complex with the AR and the E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the AR.[7] The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in total AR levels within the cell.[2][7] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple AR proteins.[2]

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC AR Degrader-5 PROTAC_bound PROTAC AR Degrader-5 PROTAC->PROTAC_bound Enters Cell & Binds AR Androgen Receptor (AR) AR_bound AR AR->AR_bound E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase E3_Ligase->E3_Ligase_bound PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_Ligase_bound AR_bound->PROTAC_bound Proteasome 26S Proteasome AR_bound->Proteasome Recognition & Degradation E3_Ligase_bound->AR_bound Ubiquitination Ub Ubiquitin Ub->E3_Ligase_bound Recruitment Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR

This compound Mechanism of Action.

Data Presentation

The following tables summarize quantitative data for various AR PROTACs in commonly used prostate cancer cell lines. This data can serve as a reference for expected outcomes when using this compound.

Table 1: Half-Maximal Degradation Concentration (DC50) of AR PROTACs in Prostate Cancer Cell Lines

PROTACLNCaP (nM)VCaP (nM)22Rv1 (nM)C4-2 (nM)Reference
ARD-266110.2-[6][8]
ARCC-4-5--[6]
ARD-2128-<0.5--[6]
ARV-110<1<1--[8]
ARD-690.860.7610.4-[8]
ARD-2585-0.1--[4]
PSMA-ARD-20344.3821.8650.19-[1]
Z151050-1160-[9]

Table 2: Half-Maximal Inhibitory Concentration (IC50) of AR PROTACs in Prostate Cancer Cell Lines

PROTACLNCaP (nM)VCaP (nM)22Rv1 (nM)C4-2 (nM)Reference
Au-AR pep-PROTAC230.8-126.9248.1[6]
ARD-2666---[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cell culture.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Downstream Assays A Prostate Cancer Cell Culture (e.g., LNCaP, VCaP, 22Rv1) C Cell Seeding in Multi-well Plates A->C B Prepare this compound Stock Solution D Treat Cells with a Dose Range of This compound B->D C->D E Incubate for Desired Time Points (e.g., 4, 8, 12, 24 hours) D->E F Cell Viability Assay (MTS or CellTiter-Glo) E->F G Western Blot for AR Protein Degradation E->G H RT-qPCR for AR Target Gene Expression E->H

General Experimental Workflow.
Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.[10][11][12]

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Complete growth medium

  • This compound

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for AR Degradation

This protocol is based on standard Western blotting procedures for AR detection.[13][14][15][16]

Materials:

  • Prostate cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Androgen Receptor

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for different time points (e.g., 4, 8, 12, 24 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-AR antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody.

Protocol 3: RT-qPCR for AR Target Gene Expression

This protocol is for measuring the mRNA levels of AR target genes like PSA (KLK3) and TMPRSS2.[17][18][19][20]

Materials:

  • Prostate cancer cell lines

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Treat cells with this compound as described in the Western blot protocol.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Use the following thermal cycling conditions as a guideline: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor.[21] Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA.[22][23] This leads to the transcription of genes involved in cell proliferation and survival, such as PSA and TMPRSS2.[21][23]

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription

Simplified Androgen Receptor Signaling Pathway.

References

PROTAC AR Degrader-5 solubility and formulation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC AR Degrader-5, also identified as compound A46, is a potent and selective Androgen Receptor (AR) targeting PROTAC (Proteolysis Targeting Chimera). It is a heterobifunctional molecule designed to induce the degradation of the AR protein through the ubiquitin-proteasome system. By simultaneously binding to the AR and an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of the AR, offering a promising therapeutic strategy for androgen-dependent pathologies. These application notes provide detailed information on the solubility, formulation, and experimental protocols for the effective use of this compound in preclinical research.

Physicochemical Properties and In Vitro Efficacy

A summary of the key physicochemical properties and in vitro efficacy of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅₂H₅₄F₄N₈O₇S₂[1]
Molecular Weight 1043.16 g/mol [1]
CAS Number 2703021-51-4[1]
Appearance Solid[1]
IC₅₀ (LNCaP cells) 49 nM[2][3]

Solubility and Formulation

The solubility of this compound is a critical factor for its application in both in vitro and in vivo experiments. Due to its molecular complexity, it exhibits low aqueous solubility.

In Vitro Solubility and Stock Solution Preparation

For cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out 1.043 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.[1]

Note on Aqueous Solubility: Direct dissolution in aqueous buffers like PBS is not recommended due to the compound's low solubility. For final assay concentrations, the DMSO stock solution should be serially diluted in the appropriate cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

In Vivo Formulation

The formulation of this compound for in vivo studies is critical for achieving adequate bioavailability and therapeutic efficacy. The choice of formulation will depend on the route of administration. Below are suggested starting formulations for common administration routes. Researchers should note that these are general guidelines and may require optimization for specific animal models and experimental designs.[1]

Route of AdministrationFormulation ComponentsPreparation Notes
Oral Gavage (Suspension) 0.5% Carboxymethyl cellulose sodium (CMC-Na) in sterile waterSuspend the required amount of this compound in the vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
Oral Gavage (Solution) PEG400Dissolve the compound in PEG400. Gentle warming may be necessary.
Intraperitoneal/Subcutaneous Injection (Solution/Suspension) 10% DMSO, 90% Corn oilFirst, dissolve the compound in DMSO to create a concentrated stock. Then, add the corn oil and mix thoroughly to obtain a clear solution or a fine suspension.
Intravenous Injection (Solution) 5% DMSO, 40% PEG300, 5% Tween-80, 50% SalineDissolve the compound in DMSO first. Sequentially add PEG300, Tween-80, and saline, mixing well after each addition. This should result in a clear solution suitable for intravenous administration.

Experimental Protocols

In Vitro Androgen Receptor Degradation Assay (Western Blot)

This protocol describes the assessment of AR protein degradation in a prostate cancer cell line (e.g., LNCaP) following treatment with this compound.[3]

Materials:

  • LNCaP cells (or other suitable AR-positive cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding: Seed LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • Prepare serial dilutions of this compound from the 10 mM DMSO stock in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Include a vehicle control (DMSO only, at the same final concentration as the highest drug concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling at 95-100°C for 5 minutes.[3]

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control and then to the vehicle control to determine the percentage of AR degradation.

In Vivo Model of Sebaceous Plaque Inhibition in Golden Hamsters

This protocol is based on a study demonstrating the efficacy of this compound in an androgen-dependent sebaceous gland model.[1][3]

Materials:

  • Female Golden hamsters (7-8 weeks old, 90-110g)

  • This compound (compound A46)

  • Testosterone propionate (TP)

  • Vehicle for topical application (e.g., a suitable solvent system that ensures skin penetration, such as ethanol:propylene glycol)

Protocol:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the start of the experiment.

  • Grouping and Treatment:

    • Randomly divide the animals into treatment groups (e.g., vehicle control, TP only, TP + this compound at different doses).

    • Induce sebaceous gland enlargement by administering TP.

    • Prepare the topical formulations of this compound at the desired concentrations (e.g., 100 µg, 200 µg, 400 µg, 800 µg per application).[1]

    • Apply the formulations topically to the flank organs (sebaceous glands) of the hamsters daily for 21 days.[1]

  • Efficacy Evaluation:

    • At the end of the treatment period, euthanize the animals.

    • Excise the flank organs and measure the size and/or weight of the sebaceous plaques.

    • Calculate the percentage of inhibition of sebaceous plaque growth for each treatment group compared to the TP-only control group.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Visualizations

Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates AR_dimer_cyt->AR_dimer Nuclear Translocation

Caption: Androgen Receptor (AR) Signaling Pathway.

Experimental Workflow: In Vitro AR Degradation

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed LNCaP Cells treat_cells Treat Cells (24h) seed_cells->treat_cells prep_protac Prepare PROTAC AR Degrader-5 Dilutions prep_protac->treat_cells lyse_cells Lyse Cells & Quantify Protein treat_cells->lyse_cells sds_page SDS-PAGE & Western Blot lyse_cells->sds_page image_blot Image Blot & Densitometry sds_page->image_blot analyze_data Analyze AR Degradation image_blot->analyze_data

Caption: Workflow for In Vitro AR Degradation Assay.

Logical Relationships: PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC This compound Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation AR Degradation Proteasome->Degradation Mediates

Caption: Mechanism of PROTAC-mediated AR Degradation.

References

Application Notes and Protocols: Measuring Androgen Receptor (AR) Degradation with PROTAC AR Degrader-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a ligand-activated transcription factor crucial for the development and progression of prostate cancer.[1][2] Therapeutic strategies have historically focused on inhibiting AR signaling by blocking androgen synthesis or antagonizing the receptor's ligand-binding domain (LBD).[3] However, resistance often emerges through mechanisms like AR gene amplification, mutations, or the expression of splice variants that may lack the LBD.[4][5]

Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to overcome these resistance mechanisms.[6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system (UPS).[7][8] They achieve this by simultaneously binding to the protein of interest and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10]

PROTAC AR Degrader-5 is a potent, small-molecule degrader of the Androgen Receptor.[11] Unlike traditional inhibitors that require sustained occupancy of the target's active site, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single PROTAC molecule.[6] This application note provides detailed protocols for measuring the efficacy of this compound in degrading the Androgen Receptor in a cellular context.

Mechanism of Action

This compound functions by inducing the proximity of the Androgen Receptor to an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the AR protein. The resulting polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[8][9] This event-driven mechanism removes the entire AR protein, abolishing all its functions and overcoming resistance mechanisms associated with LBD mutations or overexpression.[6]

PROTAC_Mechanism PROTAC PROTAC AR Degrader-5 AR Androgen Receptor (AR) (Target Protein) PROTAC->AR Binds to Target E3 E3 Ubiquitin Ligase PROTAC->E3 AR_Ub Polyubiquitinated AR Ub Ubiquitin (Ub) Ub->AR_Ub Proteasome 26S Proteasome AR_Ub->Proteasome Targeted for Degradation Fragments Peptide Fragments Proteasome->Fragments

Caption: Mechanism of PROTAC-induced AR degradation.

Androgen Receptor Signaling Pathway

The Androgen Receptor, upon binding to androgens like testosterone or dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA.[2][4] This action recruits coactivators and initiates the transcription of target genes responsible for cell proliferation and survival.[2] By degrading the AR protein, this compound effectively halts this entire signaling cascade.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cyto Androgen Receptor (AR) Androgen->AR_cyto Binds Degradation Proteasomal Degradation AR_cyto->Degradation Induces AR_nuc AR Dimer AR_cyto->AR_nuc Translocation & Dimerization PROTAC PROTAC AR Degrader-5 PROTAC->AR_cyto Targets ARE ARE (DNA) AR_nuc->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Activates

Caption: Simplified Androgen Receptor signaling pathway.

Summary of Quantitative Data

The following tables summarize the known quantitative data for this compound and provide a template for presenting experimental results from degradation studies.

Table 1: Published Activity of this compound

Parameter Value Source
IC₅₀ 49 nM [11]

| In Vivo Activity | Inhibits sebaceous plaque (19-52% inhibition at 100-800 µg) |[11] |

Table 2: Representative Data from a Dose-Response Experiment (Example) Prostate cancer cells (e.g., LNCaP) were treated with varying concentrations of this compound for 24 hours. AR protein levels were quantified by Western Blot and normalized to a loading control (e.g., GAPDH).

Concentration (nM)% AR Protein Remaining (Normalized)
0 (Vehicle)100%
185%
1048%
5015%
1008%
500<5%
Calculated DC₅₀ ~10 nM
Calculated Dₘₐₓ >95%

Experimental Protocols

Protocol 1: Measuring AR Protein Degradation by Western Blot

This protocol details the use of Western blotting to quantify the reduction in AR protein levels following treatment with this compound.

WB_Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis start->lysis quant 3. Protein Quantification (BCA) lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Protein Transfer (PVDF Membrane) sds->transfer block 6. Blocking transfer->block ab1 7. Primary Antibody (Anti-AR) block->ab1 ab2 8. Secondary Antibody (HRP-conjugated) ab1->ab2 detect 9. Chemiluminescent Detection & Imaging ab2->detect end 10. Data Analysis (Densitometry) detect->end

Caption: Experimental workflow for Western Blot analysis.

A. Materials

  • Prostate cancer cell line (e.g., LNCaP, VCaP, 22Rv1)[12]

  • Cell culture medium and supplements (e.g., RPMI-1640, FBS)

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[13]

  • BCA Protein Assay Kit[14]

  • SDS-PAGE gels, running buffer, and transfer buffer[15]

  • PVDF or nitrocellulose membrane[16]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-AR

  • Primary antibody: anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody[13]

  • Chemiluminescent substrate (ECL)[17]

B. Procedure

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[18]

  • Cell Lysis:

    • Aspirate the media and wash cells once with ice-cold PBS.[13]

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]

    • Incubate on ice for 30 minutes.[16]

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[14]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add SDS-PAGE loading buffer and boil samples at 95°C for 5-10 minutes.

    • Load 15-25 µg of protein per lane onto an SDS-PAGE gel.[18]

    • Run the gel until the dye front reaches the bottom.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-AR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]

    • Wash the membrane three times for 5-10 minutes each with TBST.[15]

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using a gel imaging system.

    • Perform densitometry analysis to quantify band intensity. Normalize the AR band intensity to the corresponding loading control band.

Protocol 2: Measuring AR mRNA Levels by RT-qPCR

This protocol is used to confirm that this compound reduces AR protein levels via degradation and not by downregulating AR gene transcription.[19]

QPCR_Workflow start 1. Cell Culture & Treatment rna_ext 2. Total RNA Extraction start->rna_ext cdna_syn 3. cDNA Synthesis (Reverse Transcription) rna_ext->cdna_syn qpcr 4. qPCR Reaction (SYBR Green) cdna_syn->qpcr analysis 5. Data Analysis (ΔΔCt Method) qpcr->analysis end 6. Determine Relative AR mRNA Levels analysis->end

Caption: Experimental workflow for RT-qPCR analysis.

A. Materials

  • Treated cell pellets (from Protocol 5.1, Step 1)

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit (Reverse Transcriptase, dNTPs, buffers)

  • qPCR master mix (e.g., SYBR Green)

  • Nuclease-free water

  • Primers for AR and a housekeeping gene (e.g., GAPDH, ACTB)[20][21]

B. Procedure

  • RNA Extraction: Extract total RNA from the treated cells according to the manufacturer’s protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[22]

    • Include a "no reverse transcriptase" (-RT) control to check for genomic DNA contamination.[22]

  • qPCR Reaction:

    • Prepare the qPCR reaction mix in a 96-well plate. Each reaction should include cDNA template, forward and reverse primers for the gene of interest (AR or housekeeping gene), and qPCR master mix.[23]

    • Run the plate on a real-time PCR machine using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[24]

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Calculate the relative expression of AR mRNA using the ΔΔCt method.

    • Normalize the Ct value of AR to the Ct value of the housekeeping gene (ΔCt = Ct_AR - Ct_housekeeping).

    • Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCt_treated - ΔCt_control).

    • The fold change in mRNA expression is calculated as 2^(-ΔΔCt).

Protocol 3: Assessing Cell Viability

This protocol measures the downstream effect of AR degradation on cell health and proliferation.

A. Materials

  • Cells seeded in a 96-well plate and treated with this compound

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based)[14][25]

  • Microplate reader (for luminescence or absorbance)

B. Procedure

  • Cell Seeding and Treatment: Seed cells in a 96-well clear-bottom plate and treat with a range of this compound concentrations for an extended period (e.g., 72-96 hours).

  • Assay:

    • Equilibrate the plate and reagents to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.[25]

    • Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo, 1-4 hours for MTS).

  • Measurement: Read the plate using a microplate reader (luminescence for CellTiter-Glo, absorbance for MTS/tetrazolium assays).[25]

  • Analysis: Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability at each concentration. Plot the results to calculate the GI₅₀ (concentration for 50% growth inhibition).

References

Application Notes and Protocols for PROTAC AR Degrader-5 in the Inhibition of Sebaceous Plaques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebaceous glands, critical components of the skin, are regulated by androgens through the androgen receptor (AR). Hyperactivity of these glands, often driven by elevated androgen signaling, can lead to the formation of sebaceous plaques, seborrhea, and contribute to acne vulgaris. PROTAC (Proteolysis Targeting Chimera) technology offers a novel therapeutic approach by inducing the degradation of specific proteins. PROTAC AR Degrader-5 is a potent and selective AR degrader with an IC50 of 49 nM, designed to eliminate the AR protein, thereby inhibiting androgen-mediated cellular processes.[1][2] These application notes provide detailed protocols for utilizing this compound to inhibit sebaceous plaques in both in vivo and in vitro models.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the 26S proteasome.[3][4] By eliminating the AR protein, this compound effectively shuts down androgen signaling in sebocytes, leading to a reduction in sebaceous gland size and activity.

cluster_0 PROTAC-Mediated AR Degradation cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC AR Degrader-5 AR Androgen Receptor (AR) PROTAC->AR Binds to E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary Ternary Complex (AR-PROTAC-E3) Ub Ubiquitination Ternary->Ub Induces Proteasome 26S Proteasome Ub->Proteasome Targets for Degradation AR Degradation Proteasome->Degradation Results in

Figure 1: Mechanism of action of this compound.

Data Presentation

In Vivo Efficacy of this compound on Sebaceous Plaques

The following table summarizes the in vivo efficacy of topically applied this compound in a golden hamster model of testosterone-induced sebaceous plaques.

Treatment GroupDaily Dose (µg)Duration (days)Inhibition of Sebaceous Plaque (%)
Vehicle Control-210
This compound1002119.24
This compound2002135.20
This compound4002149.54
This compound8002151.61

Data sourced from patent information and supplier data sheets.[1][2][5]

Experimental Protocols

In Vivo Protocol: Inhibition of Testosterone-Induced Sebaceous Plaques in Golden Hamsters

This protocol describes the induction of sebaceous plaques in female golden hamsters and subsequent treatment with this compound.

start Start acclimatize Acclimatization (7-8 week old female golden hamsters) start->acclimatize induce Induction of Sebaceous Plaques (Daily Testosterone Propionate) acclimatize->induce treat Topical Treatment (this compound or Vehicle) induce->treat evaluate Evaluation (Image Analysis and Histology) treat->evaluate end End evaluate->end

Figure 2: Workflow for the in vivo hamster model.

Materials:

  • This compound

  • Testosterone Propionate (TP)

  • Vehicle (e.g., ethanol:propylene glycol, 7:3 v/v)

  • 7-8 week old female golden hamsters (90-110g)

  • Standard animal housing and care facilities

  • Micropipettes

  • Digital camera with a macro lens

  • Image analysis software (e.g., ImageJ)

  • Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin stain)

Procedure:

  • Animal Acclimatization: Acclimatize female golden hamsters for at least one week before the start of the experiment.

  • Induction of Sebaceous Plaques:

    • Administer a daily topical application of 12 µg of Testosterone Propionate (TP) in a suitable vehicle to the flank organ of each hamster to induce sebaceous gland hyperplasia.[1][6] Continue this for the entire duration of the study (21 days).

  • Topical Treatment with this compound:

    • Prepare solutions of this compound in the vehicle at concentrations corresponding to daily doses of 100, 200, 400, and 800 µg.

    • Divide the hamsters into treatment groups, including a vehicle control group.

    • Beginning on the first day of TP administration, apply the prepared this compound solutions or vehicle to the same flank organ area once daily for 21 consecutive days.[1][2][5]

  • Evaluation of Sebaceous Plaques:

    • At the end of the 21-day treatment period, euthanize the animals.

    • Excise the treated skin area.

    • Macroscopic Analysis: Photograph the excised skin with a ruler for scale. Use image analysis software (e.g., ImageJ) to measure the total area of the sebaceous plaques.[7][8][9]

    • Histological Analysis:

      • Fix a portion of the skin sample in 10% neutral buffered formalin.

      • Embed the tissue in paraffin and section it.

      • Stain the sections with hematoxylin and eosin (H&E).

      • Capture images of the stained sections under a microscope.

      • Use image analysis software to quantify the size and number of sebaceous glands per unit area.[7][10]

In Vitro Protocol: AR Degradation and Inhibition of Lipid Synthesis in Human Sebocytes

This protocol details the methodology for assessing the efficacy of this compound in cultured human sebocytes.

cluster_assays Endpoint Assays start Start culture Culture Human Sebocytes (e.g., SZ95 cell line) start->culture treat Treat with this compound (and Androgen Stimulation) culture->treat western Western Blot for AR Degradation treat->western nile_red Nile Red Staining for Lipid Accumulation treat->nile_red end End

Figure 3: In vitro experimental workflow for sebocytes.

Materials:

  • Human sebocyte cell line (e.g., SZ95) or primary human sebocytes

  • Sebocyte growth medium

  • This compound

  • Dihydrotestosterone (DHT) or Testosterone

  • Vehicle (e.g., DMSO)

  • Reagents for Western blotting (lysis buffer, antibodies against AR and a loading control)[11][12][13]

  • Nile Red stain

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture:

    • Culture human sebocytes in the appropriate growth medium until they reach 70-80% confluency.

  • Treatment:

    • Pre-treat the sebocytes with various concentrations of this compound (or vehicle control) for a designated period (e.g., 2-4 hours).

    • Stimulate the cells with an androgen (e.g., 100 nM DHT) to induce AR activity and lipogenesis.

    • Co-incubate for the desired time (e.g., 24-48 hours).

  • Assessment of AR Degradation by Western Blot:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.[11][12]

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the androgen receptor and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a corresponding secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the extent of AR degradation.

  • Assessment of Lipid Accumulation by Nile Red Staining:

    • After treatment, wash the cells with PBS.

    • Stain the cells with Nile Red solution in PBS for 15-30 minutes at 37°C.

    • Wash the cells again with PBS.

    • Visualize the intracellular lipid droplets using a fluorescence microscope.

    • Alternatively, quantify the fluorescence intensity using a fluorescence plate reader to assess the overall lipid content.

Conclusion

This compound presents a promising strategy for the targeted inhibition of sebaceous gland activity. The provided protocols offer a framework for researchers to investigate the efficacy of this compound in relevant preclinical models. Careful adherence to these methodologies will enable the generation of robust and reproducible data, facilitating the development of novel dermatological therapies.

References

Troubleshooting & Optimization

PROTAC AR Degrader-5 stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with PROTAC AR Degrader-5 in solution during their experiments.

Frequently Asked Questions (FAQs)

1. How should I prepare and store stock solutions of this compound?

For optimal stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years. For experimental use, it is recommended to prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO). Once dissolved, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1] Repeated freeze-thaw cycles can lead to degradation of the compound and introduce variability into your experiments.

2. What is the recommended procedure for preparing working solutions of this compound for cell-based assays?

To prepare a working solution, thaw a single-use aliquot of the DMSO stock solution at room temperature. The stock solution should then be serially diluted to the desired final concentration directly in the pre-warmed cell culture medium. It is crucial to ensure rapid and thorough mixing to prevent precipitation of the compound. Due to the hydrophobic nature of many PROTACs, it is advisable to prepare fresh working solutions for each experiment and not to store diluted solutions in aqueous buffers for extended periods.

3. I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?

Precipitation of this compound in aqueous media is a common issue due to its generally low water solubility. Several factors can contribute to this:

  • High Final Concentration: The final concentration of the PROTAC in the cell culture medium may exceed its solubility limit.

  • Insufficient Mixing: Inadequate mixing upon dilution from the DMSO stock can lead to localized high concentrations and precipitation.

  • Low Serum Concentration: Components in fetal bovine serum (FBS) can aid in solubilizing hydrophobic compounds. Assays performed in low-serum or serum-free media are more prone to precipitation issues.

To mitigate precipitation, consider the following:

  • Optimize the final concentration of DMSO in your culture medium to be as low as possible (typically ≤ 0.5%) to minimize solvent-induced toxicity.

  • Ensure vigorous mixing when diluting the DMSO stock into the aqueous medium.

  • If compatible with your experimental design, maintain a sufficient concentration of FBS in the cell culture medium.

  • For persistent solubility issues, specialized formulation strategies involving excipients like PEG400, Tween 80, or carboxymethyl cellulose may be necessary, particularly for in vivo applications.[1]

4. I am not observing any degradation of the Androgen Receptor (AR) in my experiments. What are the potential reasons?

Several factors can lead to a lack of AR degradation:

  • Compound Instability: The this compound may have degraded in the working solution. It is recommended to assess the stability of the compound in your specific experimental buffer or medium.

  • Suboptimal Concentration: The concentration of the PROTAC may be too low to effectively induce the formation of the ternary complex (AR-PROTAC-E3 ligase). Conversely, excessively high concentrations can lead to the "hook effect," where the formation of binary complexes (AR-PROTAC or PROTAC-E3 ligase) predominates over the productive ternary complex, leading to reduced degradation. A wide concentration range should be tested to determine the optimal degradation concentration.

  • Incorrect Incubation Time: The degradation of a target protein by a PROTAC is a time-dependent process. It is advisable to perform a time-course experiment to identify the optimal incubation period for maximal degradation.

  • Cellular Factors: The expression levels of the target protein (AR) and the recruited E3 ligase in your specific cell line can influence the efficiency of degradation. Additionally, the overall activity of the ubiquitin-proteasome system in the cells is critical.

  • Experimental Errors: Ensure accurate pipetting and proper cell handling. The confluency of the cells at the time of treatment can also impact the outcome.

5. My degradation results are inconsistent between experiments. What could be the cause?

Inconsistent results can arise from several sources:

  • Variability in Stock and Working Solutions: Inconsistent preparation of stock and working solutions, including repeated freeze-thaw cycles of the stock solution, can lead to variability in the active concentration of the PROTAC.

  • Cell Passage Number and Confluency: Using cells at different passage numbers or varying levels of confluency can affect cellular physiology and the expression levels of key proteins involved in the degradation pathway.

  • Incubation Time and Conditions: Precise timing of the incubation period and consistent cell culture conditions (temperature, CO2 levels) are crucial for reproducibility.

  • Assay-Specific Variability: Technical variability in the downstream analysis, such as Western blotting, can contribute to inconsistent results. Ensure consistent protein loading and antibody performance.

Troubleshooting Guides

Issue 1: No or Poor AR Degradation
Potential Cause Troubleshooting Step
Compound Inactivity/Degradation 1. Prepare fresh working solutions from a new aliquot of the DMSO stock for each experiment. 2. Verify the integrity of the this compound stock solution using HPLC or LC-MS.
Suboptimal Concentration (Hook Effect) 1. Perform a dose-response experiment over a wide concentration range (e.g., from low nanomolar to high micromolar) to identify the optimal degradation concentration and observe any potential hook effect.
Inappropriate Incubation Time 1. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the kinetics of AR degradation and the time point of maximal degradation (Dmax).
Low E3 Ligase Expression 1. Confirm the expression of the E3 ligase recruited by this compound in your cell line of interest via Western blot or qPCR.
Impaired Proteasome Function 1. As a positive control, co-treat cells with a known proteasome inhibitor (e.g., MG132) and this compound. Inhibition of degradation in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.
Issue 2: Compound Precipitation in Solution
Potential Cause Troubleshooting Step
Poor Aqueous Solubility 1. Decrease the final concentration of this compound. 2. Ensure the final DMSO concentration is as low as possible while maintaining solubility. 3. Prepare working solutions in pre-warmed media and mix thoroughly.
Interaction with Media Components 1. If using serum-free media, consider adding a low percentage of serum if experimentally permissible.
Incorrect Dilution Method 1. Add the DMSO stock solution to the final volume of aqueous media while vortexing or vigorously mixing to promote rapid dispersion.

Quantitative Data Summary

Specific quantitative stability data for this compound in various solutions is not extensively available in the public domain. The stability of a PROTAC is highly dependent on the specific experimental conditions, including the composition of the buffer or medium, pH, temperature, and the presence of enzymes. Therefore, it is highly recommended that researchers determine the stability of this compound under their own experimental conditions using the protocols provided below.

General Stability Profile of PROTACs in Solution:

Solvent/Solution General Stability Trend Storage Recommendation
Anhydrous DMSO High stability-80°C for long-term (months), -20°C for short-term (weeks)
Aqueous Buffers (e.g., PBS) Lower stability, prone to hydrolysisPrepare fresh for immediate use
Cell Culture Media Variable, potential for enzymatic degradationPrepare fresh for each experiment

Experimental Protocols

Protocol 1: HPLC-UV Method for Assessing the Chemical Stability of this compound

This protocol provides a framework for monitoring the degradation of this compound over time in a specific solution.

1. Materials:

  • This compound
  • HPLC-grade DMSO, acetonitrile, and water
  • Ammonium acetate or formic acid (for mobile phase modification)
  • The aqueous buffer or cell culture medium of interest
  • HPLC system with a UV detector and a suitable C18 column

2. Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of calibration standards by diluting the stock solution in the mobile phase.
  • Sample Preparation for Stability Study:
  • Dilute the this compound DMSO stock to a final concentration (e.g., 10 µM) in the aqueous solution to be tested (e.g., PBS, cell culture medium).
  • Incubate the solution at the desired temperature (e.g., 37°C).
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample, and if necessary, quench any enzymatic activity by adding an equal volume of cold acetonitrile.
  • Centrifuge the samples to pellet any precipitated proteins and transfer the supernatant to an HPLC vial.
  • HPLC Analysis:
  • Equilibrate the HPLC system with the mobile phase. A common starting point for a C18 column is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
  • Inject the standards and samples.
  • Monitor the elution of this compound at its maximum absorbance wavelength (λmax).
  • Data Analysis:
  • Generate a calibration curve from the standard solutions.
  • Quantify the concentration of intact this compound in each sample at the different time points.
  • Plot the concentration of this compound versus time to determine the degradation kinetics and half-life (t½).

Protocol 2: Western Blot for Assessing AR Degradation

This protocol is for determining the degradation of the Androgen Receptor in a cell-based assay.

1. Materials:

  • AR-positive cell line (e.g., LNCaP, VCaP)
  • This compound
  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
  • Primary antibodies against AR and a loading control (e.g., GAPDH, β-actin)
  • Secondary antibody conjugated to HRP
  • Chemiluminescent substrate

2. Procedure:

  • Cell Seeding and Treatment:
  • Seed cells in a multi-well plate and allow them to adhere overnight.
  • Treat the cells with a range of concentrations of this compound for the desired incubation time. Include a vehicle control (DMSO).
  • Cell Lysis:
  • Wash the cells with cold PBS.
  • Lyse the cells in lysis buffer on ice.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Protein Quantification:
  • Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
  • Western Blotting:
  • Normalize the protein concentrations and prepare samples with loading buffer.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane and incubate with the primary antibodies overnight at 4°C.
  • Wash the membrane and incubate with the secondary antibody.
  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
  • Data Analysis:
  • Quantify the band intensities for AR and the loading control.
  • Normalize the AR band intensity to the loading control for each sample.
  • Calculate the percentage of AR degradation relative to the vehicle control.
  • Plot the percentage of AR remaining versus the log of the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC AR Degrader-5 Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex AR Androgen Receptor (Target Protein) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start No/Poor AR Degradation Observed Check_Concentration Is the PROTAC concentration optimized? (Dose-response curve performed) Start->Check_Concentration Check_Time Is the incubation time optimized? (Time-course experiment performed) Check_Concentration->Check_Time Yes Optimize_Concentration Perform dose-response (e.g., 0.1 nM - 10 µM) Check_Concentration->Optimize_Concentration No Check_Compound Is the compound stable and active? Check_Time->Check_Compound Yes Optimize_Time Perform time-course (e.g., 2-24h) Check_Time->Optimize_Time No Check_Cell_System Are cellular components functional? Check_Compound->Check_Cell_System Yes Test_New_Aliquot Use fresh aliquot/prepare new stock. Verify integrity with HPLC/LC-MS. Check_Compound->Test_New_Aliquot No Verify_E3_Proteasome Check E3 ligase expression. Use proteasome inhibitor control. Check_Cell_System->Verify_E3_Proteasome No Success AR Degradation Achieved Check_Cell_System->Success Yes Optimize_Concentration->Check_Time Optimize_Time->Check_Compound Test_New_Aliquot->Check_Cell_System Verify_E3_Proteasome->Success

Caption: Troubleshooting workflow for no or poor AR degradation.

Experimental_Workflow_Stability Start Start: Assess PROTAC Stability Prepare_Solution Prepare PROTAC working solution in desired buffer/medium Start->Prepare_Solution Incubate Incubate at experimental temperature (e.g., 37°C) Prepare_Solution->Incubate Time_Points Collect aliquots at various time points (t=0, 1, 2, 4, 8, 24h) Incubate->Time_Points Quench_Analyze Quench reaction (if necessary) and analyze by HPLC/LC-MS Time_Points->Quench_Analyze Quantify Quantify remaining PROTAC against a standard curve Quench_Analyze->Quantify Calculate Plot concentration vs. time and calculate half-life (t½) Quantify->Calculate End End: Stability Profile Determined Calculate->End

References

Technical Support Center: Improving PROTAC AR Degrader-5 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with PROTAC AR Degrader-5 in preparation for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern for in vivo studies?

This compound is a potent Proteolysis Targeting Chimera designed to induce the degradation of the Androgen Receptor (AR). Like many PROTACs, it is a large, complex molecule that often exhibits poor aqueous solubility due to its high molecular weight and lipophilicity.[1][2][3] This low solubility can hinder its formulation for in vivo administration, leading to poor bioavailability and potentially compromising the assessment of its therapeutic efficacy.[4][5]

Q2: What are the initial steps to consider when formulating this compound for in vivo use?

Initial formulation strategies for preclinical studies often involve simple solvent and co-solvent systems or suspensions.[2] Some common starting points for poorly soluble compounds like this compound include:

  • Co-solvent systems: A mixture of a primary solvent (like DMSO) with a more biocompatible co-solvent (like PEG400 or corn oil).[6]

  • Suspensions: Suspending the compound in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethyl cellulose) and a surfactant (e.g., 0.25% Tween 80) to improve wetting and prevent aggregation.[6][7]

It's crucial to assess the stability and homogeneity of these simple formulations before proceeding with animal studies.

Q3: My simple formulation of this compound is not adequate. What advanced formulation strategies can I explore?

If basic formulations are insufficient, several advanced strategies can significantly enhance the solubility and bioavailability of PROTACs.[4][8] These include:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix, converting it from a crystalline to a higher-energy amorphous state, which improves dissolution.[1][3][5]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can encapsulate the PROTAC in lipid droplets, improving its solubility and absorption.[2][4]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with the hydrophobic parts of the PROTAC molecule, effectively increasing its aqueous solubility.[9][10][11]

  • Nanosuspensions: Reducing the particle size of the PROTAC to the nanometer range increases the surface area for dissolution, which can enhance the dissolution rate.[12]

Troubleshooting Guide

Problem: this compound precipitates out of my chosen vehicle during preparation or upon standing.

Potential Cause Troubleshooting Step
Low intrinsic solubility in the chosen vehicle. 1. Increase the proportion of the organic co-solvent (e.g., DMSO, PEG400). Note: Be mindful of potential toxicity at higher concentrations. 2. Switch to a different vehicle system. See the table below for examples of common formulation components. 3. Explore advanced formulation strategies like cyclodextrin complexation or lipid-based formulations to increase the solubility limit.[9][10][11]
Compound is in a poorly soluble crystalline form. 1. Consider preparing an amorphous solid dispersion (ASD) to increase the apparent solubility and dissolution rate.[1][3][5]
Insufficient wetting of the compound particles. 1. Add a small percentage of a surfactant (e.g., Tween 80, Poloxamer 188) to the formulation to improve the wettability of the solid particles.[6]

Problem: The formulated this compound shows low or inconsistent exposure in pharmacokinetic (PK) studies.

Potential Cause Troubleshooting Step
Poor dissolution in the gastrointestinal tract (for oral administration). 1. Administer the formulation with food, as some studies have shown that PROTAC solubility can be improved in a fed state.[13][14][15] 2. Utilize an enabling formulation such as an ASD or a lipid-based system (SNEDDS) to enhance dissolution and absorption.[4][5]
Low permeability across biological membranes. 1. While formulation can help, the intrinsic permeability of the molecule is a key factor. Some formulation excipients, like certain lipids and surfactants in SNEDDS, may also act as permeation enhancers.[2]
Rapid clearance from circulation. 1. Consider encapsulating the PROTAC in a liposomal or nanoparticle formulation to potentially reduce clearance and extend circulation time.[10][16][17]

Quantitative Data on Formulation Strategies

The following table summarizes examples of formulation components used for poorly soluble compounds, including PROTACs, to enhance their solubility for in vivo studies.

Formulation Strategy Components/Excipients Typical Concentration/Ratio Notes
Co-solvent System DMSO, PEG300, PEG400, Corn oil10% DMSO, 40% PEG300, 50% Water/SalineAdjust ratios based on solubility and toxicity.[6]
Aqueous Suspension Carboxymethyl cellulose (CMC), Tween 800.5% - 1% CMC, 0.1% - 0.5% Tween 80Requires proper homogenization to ensure uniform particle size.[6]
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)10% - 40% (w/v) in aqueous solutionCan significantly increase aqueous solubility.[10][18]
Amorphous Solid Dispersion (ASD) HPMCAS, Soluplus®, Eudragit®10% - 30% drug loading (w/w)Prepared by spray drying or hot-melt extrusion.[1][4]
Lipid-Based (SNEDDS) Oils (e.g., Capryol™ 90), Surfactants (e.g., Kolliphor® EL), Co-surfactants (e.g., Transcutol® HP)Varies based on pre-formulation screeningForms a nanoemulsion upon gentle agitation in an aqueous medium.[2][4]

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin-based Formulation

This protocol describes the preparation of a solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) for intravenous or intraperitoneal administration.

  • Prepare the Cyclodextrin Vehicle:

    • Weigh the required amount of HP-β-CD to make a 20% (w/v) solution in sterile water for injection or saline.

    • For example, to prepare 10 mL of vehicle, dissolve 2 g of HP-β-CD in 10 mL of the aqueous solvent.

    • Stir the solution at room temperature until the HP-β-CD is fully dissolved. Gentle warming (to ~40-50°C) can aid dissolution. Allow the solution to cool to room temperature.

  • Prepare the PROTAC Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the PROTAC in a minimal amount of a suitable organic solvent, such as DMSO, to create a concentrated stock solution (e.g., 50 mg/mL).

  • Form the Inclusion Complex:

    • While vortexing the 20% HP-β-CD solution, slowly add the PROTAC stock solution dropwise to achieve the desired final concentration.

    • The volume of the organic solvent should be kept to a minimum, typically less than 5% of the total final volume.

  • Finalize the Formulation:

    • Continue to stir the solution for 1-2 hours at room temperature to allow for the formation of the inclusion complex.

    • Visually inspect the solution for any precipitation. If the solution is clear, it is ready for sterile filtration.

    • Sterilize the final formulation by passing it through a 0.22 µm syringe filter.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a general method for preparing an ASD of this compound for subsequent reconstitution and oral administration.

  • Select a Polymer:

    • Based on screening studies, select a suitable polymer such as HPMCAS, Soluplus®, or Eudragit®.[1][4]

  • Prepare the Spray Solution:

    • Dissolve both the this compound and the selected polymer in a common volatile solvent (e.g., acetone, methanol, or a mixture thereof). A typical drug-to-polymer ratio is 1:3 to 1:9 by weight.

    • Ensure complete dissolution of both components to form a clear solution.

  • Solvent Evaporation:

    • Use a rotary evaporator to remove the solvent under reduced pressure. The bath temperature should be kept low enough to avoid thermal degradation of the PROTAC.

    • Continue evaporation until a solid film or powder is formed and all solvent is removed.

  • Drying and Milling:

    • Further dry the resulting solid under a high vacuum for 24-48 hours to remove any residual solvent.

    • Gently mill the dried ASD into a fine powder using a mortar and pestle or a mechanical mill.

  • Characterization (Optional but Recommended):

    • Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Reconstitution for Dosing:

    • The ASD powder can be suspended in an appropriate aqueous vehicle (e.g., water with a suspending agent) for oral gavage.

Visualizations

Androgen Receptor Signaling Pathway

Caption: Androgen Receptor (AR) signaling and degradation pathway.

Experimental Workflow for In Vivo Solubility and Efficacy Testing

InVivo_Workflow cluster_Formulation Formulation Development cluster_PK Pharmacokinetic (PK) Study cluster_Efficacy Efficacy/Pharmacodynamic (PD) Study cluster_Analysis Data Analysis & Decision A1 Initial Solubility Screening A2 Select Formulation Strategy (e.g., Co-solvent, ASD, Cyclodextrin) A1->A2 A3 Prepare & Characterize Formulation A2->A3 A4 Assess Physical & Chemical Stability A3->A4 B1 Dose Administration (e.g., Oral, IP) A4->B1 C1 Dose Administration in Tumor-bearing Animal Model A4->C1 B2 Serial Blood Sampling B1->B2 B3 LC-MS/MS Analysis of Plasma Concentration B2->B3 B4 Calculate PK Parameters (AUC, Cmax, T1/2) B3->B4 D1 Evaluate PK/PD Relationship B4->D1 C2 Monitor Tumor Volume & Body Weight C1->C2 C3 Collect Tumor Tissue at Endpoint C2->C3 C4 Assess Target Degradation (e.g., Western Blot, IHC) C3->C4 C4->D1 D2 Assess Therapeutic Index (Efficacy vs. Toxicity) D1->D2 D3 Decision: Proceed or Reformulate D2->D3

Caption: Workflow for in vivo formulation, PK, and efficacy testing.

Troubleshooting Logic for Solubility Issues

Caption: Troubleshooting flowchart for this compound solubility.

References

Technical Support Center: Troubleshooting Poor Degradation with PROTAC AR Degrader-5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC AR Degrader-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to poor or inconsistent degradation of the Androgen Receptor (AR) using this PROTAC.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a heterobifunctional molecule designed to induce the degradation of the Androgen Receptor (AR).[1][2][3] It functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][4][5] The molecule consists of two key components connected by a linker: a ligand that binds to the AR protein and another ligand that recruits an E3 ubiquitin ligase.[1][2][6] This simultaneous binding brings the AR protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the AR protein.[2][3] This poly-ubiquitination marks the AR protein for recognition and subsequent degradation by the proteasome.[2][3][5]

Here is a diagram illustrating the signaling pathway:

cluster_0 PROTAC-Mediated AR Degradation AR Androgen Receptor (AR) Ternary AR-PROTAC-E3 Ternary Complex AR->Ternary Binds PROTAC PROTAC AR Degrader-5 PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_AR Poly-ubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Figure 1: Mechanism of this compound action.

Troubleshooting Guides

Q2: I am observing little to no degradation of AR protein after treating my cells with this compound. What are the potential causes and how can I troubleshoot this?

Poor or absent degradation can stem from several factors, ranging from experimental setup to cellular context. Below is a step-by-step guide to help you identify and resolve the issue.

Troubleshooting Workflow

Start Start: Poor AR Degradation Check_Compound 1. Verify Compound Integrity & Solubility Start->Check_Compound Optimize_Dose 2. Optimize Concentration (Dose-Response) Check_Compound->Optimize_Dose Compound OK Optimize_Time 3. Optimize Treatment Time (Time-Course) Optimize_Dose->Optimize_Time Dose Optimized Check_Cell_Health 4. Assess Cell Health & Density Optimize_Time->Check_Cell_Health Time Optimized Verify_UPS 5. Confirm UPS Function Check_Cell_Health->Verify_UPS Cells Healthy Check_AR_Expression 6. Validate Target & E3 Ligase Expression Verify_UPS->Check_AR_Expression UPS Functional Success Successful Degradation Check_AR_Expression->Success Expression Confirmed

Figure 2: Logical workflow for troubleshooting poor AR degradation.
Step 1: Verify Compound Integrity and Solubility

Ensure that your stock of this compound is viable and properly solubilized.

  • Action:

    • Confirm the correct storage conditions for the compound (e.g., -20°C for powder, -80°C for solvent stocks).[7]

    • Prepare fresh dilutions from a new stock if possible.

    • Visually inspect the solution for any precipitation. If observed, gentle warming or sonication may be required. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across experiments and does not exceed cytotoxic levels (typically <0.5%).

Step 2: Optimize PROTAC Concentration (Dose-Response Experiment)

PROTACs often exhibit a "hook effect," where degradation efficiency decreases at very high concentrations due to the formation of unproductive binary complexes (PROTAC-AR or PROTAC-E3 ligase) instead of the productive ternary complex (AR-PROTAC-E3 ligase).[8][9][10]

  • Experimental Protocol: Dose-Response Analysis

    • Cell Seeding: Plate your prostate cancer cell line (e.g., LNCaP, VCaP) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treatment: Treat the cells with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

    • Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against AR and a loading control (e.g., GAPDH, β-actin). Use a secondary antibody for detection.

    • Analysis: Quantify the band intensities and normalize the AR signal to the loading control. Plot the percentage of AR remaining relative to the vehicle control against the PROTAC concentration.

  • Data Interpretation:

Concentration% AR Remaining (vs. Vehicle)Observation
0.1 nM98%No significant degradation
1 nM85%Minimal degradation
10 nM45%Partial degradation
50 nM 15% Optimal Degradation (DCmax)
100 nM25%Reduced degradation
1 µM60%Significant "hook effect"
10 µM80%Strong "hook effect"
Table 1: Example dose-response data for this compound in VCaP cells after 24 hours.

From this data, a concentration of around 50 nM appears optimal.

Step 3: Optimize Treatment Duration (Time-Course Experiment)

The kinetics of degradation can vary. It is crucial to determine the optimal treatment time to observe maximum degradation (Dmax).

  • Experimental Protocol: Time-Course Analysis

    • Cell Seeding: Plate cells as described above.

    • Treatment: Treat cells with the optimal concentration of this compound (determined from the dose-response experiment, e.g., 50 nM).

    • Harvesting: Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24, 48 hours).

    • Analysis: Perform Western blotting as described previously and plot the percentage of AR remaining against time.

  • Data Interpretation:

Time (hours)% AR Remaining (at 50 nM)Observation
0100%Baseline
280%Degradation initiated
455%Ongoing degradation
830%Significant degradation
16 12% Near maximal degradation
2415%Plateau reached
4820%Potential for protein re-synthesis
Table 2: Example time-course data for this compound in VCaP cells at 50 nM.

This suggests that a treatment time of 16-24 hours is optimal.

Step 4: Assess Cell Health and Density

Cellular stress or over-confluency can impact the efficiency of the ubiquitin-proteasome system.

  • Action:

    • Monitor cell morphology under a microscope during the experiment. Look for signs of cytotoxicity (e.g., rounding, detachment).

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your degradation experiment to ensure the observed protein loss is not due to cell death.

    • Ensure cells are seeded at a consistent density and are not over-confluent at the time of harvest, as this can affect cellular processes.

Step 5: Confirm Functionality of the Ubiquitin-Proteasome System (UPS)

The degradation of AR by the PROTAC is dependent on a functional UPS.

  • Experimental Protocol: UPS Inhibition Control

    • Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Bortezomib) for 1-2 hours.

    • Co-treatment: Add the optimal concentration of this compound and continue the incubation for the optimal duration.

    • Controls: Include a vehicle-only control and a PROTAC-only control.

    • Analysis: Perform Western blotting for AR.

  • Expected Outcome: If the PROTAC is functioning correctly, pre-treatment with a proteasome inhibitor should rescue the degradation of AR.

Treatment% AR RemainingInterpretation
Vehicle100%Control
This compound (50 nM)15%Successful Degradation
MG132 (10 µM)110%Proteasome inhibition
MG132 + this compound95%Rescue of degradation
Table 3: Example data showing rescue of AR degradation by a proteasome inhibitor.
Step 6: Validate Target (AR) and E3 Ligase Expression

The efficacy of the PROTAC depends on the presence of both the target protein (AR) and the specific E3 ligase it recruits.

  • Action:

    • Confirm that your cell line expresses detectable levels of AR via Western blot or qPCR. Be aware of different AR splice variants (e.g., AR-V7) that may be present, especially in castration-resistant prostate cancer models.[11]

    • Verify the expression of the relevant E3 ligase (e.g., VHL, CRBN) in your cell line. Different cell types can have varying levels of E3 ligases.[12][13] If the recruited E3 ligase is expressed at very low levels, this could be a limiting factor. Consider using a different cell line with known high expression of the ligase as a positive control.

By systematically working through these troubleshooting steps, you can identify and address the root cause of poor degradation and optimize your experiments for successful outcomes with this compound.

References

minimizing off-target effects of PROTAC AR Degrader-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC AR Degrader-5. The information herein is designed to help minimize off-target effects and ensure the successful execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Androgen Receptor (AR).[1][2] It functions by simultaneously binding to the AR protein and an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of AR, marking it for degradation by the proteasome.[1][2] This event-driven mechanism allows for the catalytic degradation of the target protein.[1][3]

Q2: What are the potential sources of off-target effects with this compound?

A2: Off-target effects with PROTACs can arise from several factors:

  • E3 Ligase-mediated effects: The E3 ligase binder component of the PROTAC can independently induce the degradation of other proteins. For instance, pomalidomide, a common E3 ligase recruiter, is known to degrade zinc-finger proteins.[4][5][6]

  • Lack of Specificity: The ligand for the target protein may have some affinity for other proteins, leading to their unintended degradation.[7]

  • Ternary Complex Formation: The formation of a stable ternary complex (PROTAC-Target-E3 Ligase) is crucial for selective degradation. Off-target proteins might form productive ternary complexes, leading to their degradation.[7]

  • Systemic Exposure: High concentrations of the PROTAC can lead to exaggerated on-target effects or saturation of the degradation machinery, potentially increasing off-target activity.[8]

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are some strategies:

  • Optimize Concentration: Use the lowest effective concentration of this compound. A dose-response experiment is essential to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects.

  • Use Proper Controls: Include negative controls in your experiments. This could be a structurally related but inactive molecule that does not bind to the E3 ligase or the target protein.

  • Washout Experiments: Perform washout experiments to determine if the observed phenotype is reversible upon removal of the PROTAC. This helps to distinguish between protein degradation and non-specific toxicity.

  • Proteomic Analysis: Employ global proteomic approaches to comprehensively identify and quantify off-target protein degradation.[9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell toxicity observed at effective degradation concentrations. Off-target protein degradation or general compound toxicity.1. Perform a dose-response curve to determine the EC50 for AR degradation and the CC50 for cytotoxicity. 2. Conduct a washout experiment to assess if toxicity is reversible. 3. Analyze the expression of key apoptosis and cell stress markers.
Inconsistent AR degradation between experiments. Cell passage number, cell density, or reagent variability.1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density for all experiments. 3. Prepare fresh solutions of this compound for each experiment.
Degradation of known off-target proteins is observed. The specific E3 ligase binder used in this compound may have intrinsic activity against other proteins.1. If using a pomalidomide-based PROTAC, be aware of potential degradation of zinc-finger proteins.[4][5][6] 2. Validate key off-target effects with orthogonal methods (e.g., siRNA). 3. Consider using a PROTAC with an alternative E3 ligase binder if off-target effects are confounding results.
"Hook effect" observed, where higher concentrations lead to less degradation. Saturation of binary complexes (PROTAC-AR or PROTAC-E3 ligase) prevents the formation of the productive ternary complex.[8]1. Perform a detailed dose-response curve to identify the optimal concentration range for degradation. 2. Avoid using concentrations that are significantly above the determined optimal range.

Experimental Protocols

Dose-Response Curve for AR Degradation

Objective: To determine the concentration of this compound that results in 50% degradation of the Androgen Receptor (DC50).

Methodology:

  • Cell Culture: Plate prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against AR and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for AR and the loading control using image analysis software.

    • Normalize the AR band intensity to the loading control.

    • Calculate the percentage of AR degradation relative to the vehicle control.

    • Plot the percentage of degradation against the log concentration of this compound and fit a dose-response curve to determine the DC50 value.

Global Proteomics Analysis to Identify Off-Target Effects

Objective: To identify and quantify unintended protein degradation following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with this compound at a concentration known to induce significant AR degradation (e.g., 5x DC50) and a vehicle control for 24 hours.

  • Sample Preparation:

    • Harvest and lyse the cells.

    • Reduce, alkylate, and digest the proteins with trypsin.

    • Label the resulting peptides with tandem mass tags (TMT) for multiplexed analysis (optional but recommended for quantitative accuracy).

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins from the MS/MS data.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.

    • Filter the list of downregulated proteins to identify potential off-targets, excluding known downstream effects of AR degradation.

Data Presentation

Table 1: Illustrative Degradation Profile of this compound

CompoundTargetDC50 (nM)Max Degradation (%)
This compound AR 10 >95
Off-Target Protein AProtein A>1000<10
Off-Target Protein BProtein B50025

This table presents hypothetical data for illustrative purposes.

Table 2: Illustrative Selectivity Profile from Proteomics

ProteinLog2 Fold Change (PROTAC vs. Vehicle)p-valueOn-Target/Off-Target
AR -4.5 <0.001 On-Target
ZNF268-0.2>0.05Off-Target (non-significant)
IKZF1-0.5>0.05Off-Target (non-significant)
BRD4-0.1>0.05Off-Target (non-significant)

This table presents hypothetical data for illustrative purposes based on a global proteomics experiment.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC AR Degrader-5 AR Androgen Receptor (AR) (Target Protein) PROTAC->AR Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex AR-PROTAC-E3 Ligase AR_Ub Ubiquitinated AR Proteasome Proteasome Proteasome->AR Degraded Peptides Ub Ubiquitin Ub->Ternary_Complex Ternary_Complex->AR Ubiquitination AR_Ub->Proteasome Degradation

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Hypothesis of Off-Target Effects dose_response 1. Dose-Response Curve (Western Blot) start->dose_response determine_dc50 Determine DC50 for AR Degradation dose_response->determine_dc50 proteomics 2. Global Proteomics (LC-MS/MS) at 5x DC50 determine_dc50->proteomics identify_off_targets Identify Significantly Downregulated Proteins proteomics->identify_off_targets validation 3. Orthogonal Validation (e.g., siRNA, qPCR) identify_off_targets->validation conclusion Conclusion: Confirm or Refute Off-Target Degradation validation->conclusion

Caption: Workflow for identifying and validating off-target effects.

Troubleshooting_Tree start High Cell Toxicity Observed check_dose Is the concentration optimized? start->check_dose optimize Perform dose-response for cytotoxicity (CC50) check_dose->optimize No washout Perform Washout Experiment check_dose->washout Yes reversible Is toxicity reversible? washout->reversible off_target_degradation Likely due to off-target protein degradation. Investigate with proteomics. reversible->off_target_degradation Yes compound_toxicity Likely intrinsic compound toxicity. reversible->compound_toxicity No

Caption: Troubleshooting decision tree for high cell toxicity.

References

Technical Support Center: PROTAC AR Degrader-5 Linker Length Optimization Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for PROTACs targeting the Androgen Receptor (AR).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of optimizing AR degrader linker length.

Issue Potential Cause Troubleshooting Steps
Good AR Binding, Poor Degradation 1. Suboptimal Linker Length: The linker may be too short, causing steric hindrance and preventing the formation of a stable ternary complex between AR, the PROTAC, and the E3 ligase.[][2] Conversely, a linker that is too long might not effectively bring the two proteins into proximity for ubiquitination.[2] 2. Incorrect Linker Attachment Point: The exit vector of the linker from the AR ligand or the E3 ligase ligand may not be optimal for productive ternary complex formation.[3] 3. Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, may limit its ability to cross the cell membrane.[3][4]1. Synthesize a Library of Linkers: Create a series of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) to identify the optimal length for degradation.[3] 2. Explore Different Attachment Points: If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the AR and E3 ligase ligands.[] 3. Modify Linker Composition: Introduce more polar or rigid elements (e.g., piperazine, piperidine) into the linker to improve solubility and permeability.[2][3][5]
Observed Off-Target Effects or Toxicity 1. Linker-Mediated Protein-Protein Interactions: The linker itself might be promoting unintended protein-protein interactions, leading to the degradation of other proteins. 2. Suboptimal Selectivity: A flexible linker might allow the PROTAC to adopt conformations that enable the degradation of proteins other than AR.[6]1. Alter Linker Composition and Rigidity: Replace flexible linkers (e.g., long PEG chains) with more rigid structures (e.g., alkynes, phenyl rings) to constrain the conformational flexibility of the PROTAC and potentially improve selectivity.[3] However, be aware that in some cases, increased rigidity can abolish activity.[3] 2. Vary Linker Length: Systematically shorten or lengthen the linker, as even small changes can impact selectivity.[3] For instance, extending a linker by a single ethylene glycol unit has been shown to abolish the degradation of one protein while maintaining activity against another.[3]
"Hook Effect" Observed at High Concentrations 1. Formation of Binary Complexes: At high concentrations, the PROTAC can form binary complexes (PROTAC-AR or PROTAC-E3 ligase) that do not lead to degradation and compete with the formation of the productive ternary complex.1. Perform a Full Dose-Response Curve: Ensure that a wide range of PROTAC concentrations are tested to accurately determine the DC50 and Dmax and to characterize the hook effect. 2. Optimize Linker Length: The optimal linker length can sometimes mitigate the hook effect by promoting more stable ternary complex formation.
Poor Pharmacokinetic (PK) Properties 1. Linker Composition: The linker can significantly impact the overall physicochemical properties of the PROTAC, such as solubility, metabolic stability, and cell permeability.[3][4][7] Hydrophobic and flexible linkers are often more susceptible to metabolism.[7]1. Introduce Rigid and Polar Moieties: Incorporate elements like piperidine, piperazine, or pyridine into the linker to enhance solubility and metabolic stability.[2][3][5] 2. Shorten the Linker: Shorter, more rigid linkers can lead to improved PK properties as seen in the clinical candidate ARV-110.[4]

Frequently Asked Questions (FAQs)

Here are answers to common questions regarding AR PROTAC linker length optimization.

Q1: What is the optimal linker length for an AR PROTAC?

There is no single "optimal" linker length, as it is highly dependent on the specific AR ligand, E3 ligase ligand, and the attachment points used.[] However, studies have shown that both very short and very long linkers can be detrimental to degradation efficacy.[2] The most effective approach is to empirically synthesize a library of PROTACs with a range of linker lengths to identify the one that yields the best degradation profile (lowest DC50 and highest Dmax).

Q2: What are the most common types of linkers used for AR PROTACs?

The most common linkers are based on polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility.[3] However, more rigid and polar linkers incorporating motifs like piperidine, piperazine, and alkynes are increasingly being used to improve physicochemical properties and degradation potency.[2][3][5] For example, the clinical AR PROTAC ARV-110 features a short and rigid piperidine-piperazine linker.[8]

Q3: How does linker length affect the selectivity of an AR degrader?

Linker length can significantly influence selectivity. A linker of a specific length may optimally position the AR and the E3 ligase for ubiquitination, while being suboptimal for other proteins. Altering the linker length can therefore shift the degradation profile. For instance, a study on a different target showed that extending the linker by a single ethylene glycol unit abolished the degradation of one protein (HER2) while maintaining it for another (EGFR).[3] Minimizing linker length has also been suggested to enhance selectivity by reducing the number of possible binding modes.[6]

Q4: Can computational modeling predict the optimal linker length?

Computational modeling can be a useful tool to guide the rational design of PROTAC linkers.[6] Molecular dynamics simulations and docking studies can help predict the stability of the ternary complex with different linker lengths and compositions.[6] However, these in silico methods are often used in conjunction with empirical screening, as the dynamic nature of protein-protein interactions can be challenging to predict with perfect accuracy.[2][6]

Q5: What experimental assays are essential for evaluating the effect of linker length?

The primary assay is a cellular degradation assay, typically performed using Western blotting or mass spectrometry to quantify the levels of AR protein after treatment with the PROTAC at various concentrations. This allows for the determination of the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).[9] Additionally, assays to measure ternary complex formation (e.g., TR-FRET) and cell permeability can provide valuable insights into why a particular linker length is more or less effective.[7]

Quantitative Data Summary

The following table summarizes data from published studies on AR PROTACs, illustrating the impact of linker modifications on degradation potency.

PROTACAR LigandE3 Ligase LigandLinker CharacteristicsDC50 (nM)Cell Line
ARD-69 Enzalutamide analogVHL LigandRigid, contains alkyne and di-piperidine motifs< 1LNCaP, VCaP
ARD-266 AR AntagonistLow-affinity VHL LigandReoptimized shorter linker compared to ARD-610.2 - 1LNCaP, VCaP, 22Rv1
ARV-110 Aryloxy cyclohexane AR antagonistCereblon LigandShort and rigid piperidine-piperazine linker< 1VCaP, LNCaP

This table is a representation of data from multiple sources and is intended for illustrative purposes. For detailed information, please refer to the original publications.[3][8][10]

Experimental Protocols

Protocol: Synthesis of a PROTAC Library with Varying Linker Lengths

This protocol outlines a general strategy for synthesizing a library of PROTACs with varying linker lengths, a key step in linker optimization. A common approach is the use of "click chemistry" for its high efficiency and modularity.[3]

  • Synthesis of Precursors:

    • Synthesize the AR ligand with a terminal alkyne functional group at a solvent-exposed position that does not disrupt binding.

    • Synthesize the E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon or a VHL ligand) with a terminal azide group.

    • Synthesize a series of PEG or alkyl linkers of varying lengths, with each linker having a terminal azide on one end and a terminal alkyne on the other. This allows for a two-step click reaction to assemble the final PROTAC.

  • Click Chemistry Reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC):

    • Step 1: Ligation of Linker to one of the Ligands:

      • Dissolve the alkyne-functionalized AR ligand and an excess of the desired azide-alkyne linker in a suitable solvent (e.g., DMF/water).

      • Add a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA) to catalyze the reaction.

      • Stir the reaction at room temperature until completion, monitoring by LC-MS.

      • Purify the resulting AR ligand-linker conjugate by flash chromatography or preparative HPLC.

    • Step 2: Ligation of the Second Ligand:

      • Dissolve the purified AR ligand-linker conjugate and the azide-functionalized E3 ligase ligand in a suitable solvent.

      • Perform the CuAAC reaction as described in Step 1.

      • Monitor the reaction by LC-MS and purify the final PROTAC product.

  • Repeat for all Linker Lengths: Repeat the two-step ligation process for each linker of varying length to generate the PROTAC library.

  • Characterization: Confirm the identity and purity of each synthesized PROTAC using NMR, high-resolution mass spectrometry, and analytical HPLC.

Protocol: Cellular Androgen Receptor Degradation Assay

  • Cell Culture: Culture AR-positive prostate cancer cells (e.g., LNCaP, VCaP, or 22Rv1) in appropriate media until they reach 70-80% confluency.

  • PROTAC Treatment:

    • Prepare a serial dilution of each PROTAC from the synthesized library in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of PROTACs. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody against AR.

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for AR and the loading control using densitometry software.

    • Normalize the AR band intensity to the loading control for each sample.

    • Calculate the percentage of AR remaining relative to the vehicle control.

    • Plot the percentage of AR remaining against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated AR Degradation PROTAC PROTAC (AR Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Recruits E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruits Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Promotes Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation AR Degradation Proteasome->Degradation Linker_Optimization_Workflow cluster_1 Linker Length Optimization Workflow Start Define AR and E3 Ligands & Attachment Points Synthesis Synthesize PROTAC Library (Varying Linker Lengths) Start->Synthesis Screening Cellular Degradation Assay (Western Blot / MS) Synthesis->Screening Analysis Determine DC50 and Dmax Screening->Analysis Decision Optimal Linker Identified? Analysis->Decision Further_Opt Further Optimization (Composition, Rigidity, PK) Decision->Further_Opt No End Lead Candidate Decision->End Yes Further_Opt->Synthesis Iterate Linker_Properties_Relationship cluster_2 Relationship of Linker Properties to PROTAC Performance Linker_Length Linker Length Ternary_Complex Ternary Complex Stability Linker_Length->Ternary_Complex Selectivity Selectivity Linker_Length->Selectivity Linker_Composition Linker Composition (e.g., PEG, Alkyl, Heterocycles) PK_Properties Pharmacokinetics (Solubility, Permeability) Linker_Composition->PK_Properties Linker_Rigidity Linker Rigidity Linker_Rigidity->Ternary_Complex Linker_Rigidity->Selectivity Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy Selectivity->Degradation_Efficacy PK_Properties->Degradation_Efficacy

References

Technical Support Center: PROTAC AR Degrader-5 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during experiments with PROTAC AR Degrader-5.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a potent, small molecule proteolysis-targeting chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing the AR and the E3 ligase into close proximity, it facilitates the ubiquitination of AR, marking it for degradation by the proteasome.[3][4][5] This "event-driven" mechanism allows for the catalytic degradation of the target protein, offering a potential advantage over traditional "occupancy-driven" inhibitors.[4][6]

2. What are the common challenges observed in PROTAC experiments?

Researchers often encounter challenges related to the unique characteristics of PROTACs, which differ significantly from traditional small molecule inhibitors. Key issues include:

  • Poor Cell Permeability: Due to their high molecular weight, PROTACs often exhibit limited cell permeability, which can affect their efficacy in cell-based assays.[3][7][8][9]

  • The "Hook Effect": At high concentrations, PROTACs can lead to the formation of non-productive binary complexes with either the target protein or the E3 ligase, inhibiting the formation of the necessary ternary complex for degradation. This results in a bell-shaped dose-response curve where higher concentrations can lead to reduced degradation.[6][10][11][12]

  • Suboptimal Solubility and Stability: Poor aqueous solubility can complicate in vitro experiments, while metabolic instability can limit in vivo applications.[1][3]

  • Off-Target Effects: While designed for selectivity, some PROTACs, particularly those utilizing certain E3 ligase ligands like Cereblon (CRBN), may induce the degradation of unintended proteins.[4]

3. How should I prepare and handle this compound?

For optimal results, it is crucial to follow the manufacturer's guidelines for handling and storage. Typically, this compound is supplied as a solid. Stock solutions are commonly prepared in solvents like DMSO.[1] It is recommended to aliquot the stock solution into smaller volumes for routine use to avoid repeated freeze-thaw cycles, which can affect the compound's stability.[1] For in vivo studies, specific formulation strategies may be required to address low water solubility.[1]

Troubleshooting Guides

Problem 1: No or Weak AR Degradation Observed in Western Blot

This is a frequent issue in PROTAC experiments. The following troubleshooting steps can help identify the cause:

Possible Cause Recommended Solution
Poor Cell Permeability Consider strategies to enhance permeability, such as modifying the linker or exploring prodrug approaches if feasible.[8] Ensure the cell line used does not have efflux pump mechanisms that might be removing the compound.[13]
Suboptimal Compound Concentration (Hook Effect) Perform a dose-response experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal degradation concentration and rule out the hook effect.[6][10]
Insufficient Incubation Time Conduct a time-course experiment to determine the optimal duration for observing maximal degradation. Degradation is a dynamic process, and the peak effect may occur at a specific time point.
Issues with Western Blot Protocol Optimize your Western blot protocol. This includes ensuring sufficient protein loading, using an appropriate blocking buffer, and optimizing primary and secondary antibody concentrations and incubation times.[14][15][16] Refer to the detailed Western Blot protocol below.
Compound Instability Ensure the compound has been stored correctly and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.[1]
Cell Line Specific Factors The expression levels of the target protein and the E3 ligase can vary between cell lines, impacting PROTAC efficacy. Confirm the expression of both AR and the recruited E3 ligase in your chosen cell line.
Problem 2: High Background or Non-Specific Bands in Western Blot

High background and non-specific bands can obscure the specific signal for AR degradation.

Possible Cause Recommended Solution
Inadequate Blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk). Adding a small amount of detergent like Tween-20 to the blocking and wash buffers can also help.[14][15]
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.[14]
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[17]
Protein Degradation in Sample Add protease inhibitors to your lysis buffer to prevent protein degradation, which can lead to smaller, non-specific bands.[16]
Cross-Reactivity of Secondary Antibody Ensure the secondary antibody is specific to the species of the primary antibody. Run a control lane with only the secondary antibody to check for non-specific binding.[15]
Problem 3: Inconsistent or Non-Reproducible Results

Reproducibility is key in scientific research. If you are experiencing inconsistent results, consider the following:

Possible Cause Recommended Solution
Variability in Cell Culture Maintain consistent cell culture conditions, including cell density, passage number, and media composition.
Inaccurate Pipetting or Dilutions Calibrate your pipettes regularly and prepare fresh serial dilutions of the PROTAC for each experiment to ensure accurate concentrations.
"Hook Effect" at High Concentrations As mentioned previously, high concentrations of PROTACs can inhibit degradation. Carefully titrate the compound to find the optimal concentration range.[11][12]
Compound Solubility Issues Ensure the PROTAC is fully dissolved in the solvent before adding it to the cell culture media. Precipitation of the compound will lead to inaccurate concentrations.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for representative AR PROTACs to provide a reference for expected efficacy.

PROTAC Cell Line DC50 Dmax Reference
ARD-69LNCaP0.86 nM>95%[6]
ARD-69VCaP0.76 nM>95%[6]
ARCC-4LNCaP5 nM98%[6]
ARV-110LNCaP~1 nM>95%[11]
ARV-110VCaP~1 nM>95%[18]
This compound-IC50 of 49 nM-[1][2]

DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation observed.

Experimental Protocols

Western Blotting for AR Degradation
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AR overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[17]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of AR degradation.

In Vitro Ubiquitination Assay

This assay can be challenging and may require optimization.

  • Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase recruited by the PROTAC, ubiquitin, ATP, and purified AR protein in an appropriate reaction buffer.[19]

  • Initiate Reaction: Add this compound to the reaction mixture.

  • Incubation: Incubate the reaction at 30-37°C for a specified time (e.g., 1-2 hours).

  • Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-AR antibody. A "smear" or ladder of higher molecular weight bands above the unmodified AR band indicates polyubiquitination.[19]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC AR Degrader-5 Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Recognition Degraded_AR Proteasome->Degraded_AR Degradation

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Start: No/Weak AR Degradation Check_Concentration Perform Dose-Response (Check for Hook Effect) Start->Check_Concentration Check_Time Perform Time-Course Experiment Check_Concentration->Check_Time Optimize_WB Optimize Western Blot Protocol Check_Time->Optimize_WB Check_Permeability Assess Cell Permeability Optimize_WB->Check_Permeability Check_Stability Verify Compound Stability Check_Permeability->Check_Stability Result_OK AR Degradation Observed Check_Stability->Result_OK

Caption: Troubleshooting workflow for weak AR degradation.

Hook_Effect cluster_low Low PROTAC Concentration cluster_high High PROTAC Concentration PROTAC_L PROTAC Ternary_L Productive Ternary Complex PROTAC_L->Ternary_L AR_L AR AR_L->Ternary_L E3_L E3 E3_L->Ternary_L PROTAC_H1 PROTAC Binary_AR Binary Complex (AR-PROTAC) PROTAC_H1->Binary_AR PROTAC_H2 PROTAC Binary_E3 Binary Complex (E3-PROTAC) PROTAC_H2->Binary_E3 AR_H AR AR_H->Binary_AR E3_H E3 E3_H->Binary_E3

Caption: The "Hook Effect" in PROTAC experiments.

References

addressing PROTAC AR Degrader-5 resistance mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC AR Degrader-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as compound A46) is a potent and selective Androgen Receptor (AR) targeting chimera (PROTAC) with an IC50 of 49 nM.[1] It is a heterobifunctional molecule designed to induce the degradation of the AR protein. It functions by simultaneously binding to the AR protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of AR, marking it for degradation by the cell's proteasome machinery. This mechanism of action is distinct from traditional inhibitors that only block the protein's function.

Q2: What are the key components of this compound?

A2: this compound is composed of three key parts:

  • A ligand for the target protein: This moiety specifically binds to the Androgen Receptor.

  • A ligand for an E3 ligase: This part, specifically the (S,R,S)-AHPC moiety (HY-125845), recruits the VHL E3 ubiquitin ligase.

  • A linker: This chemical linker connects the AR ligand and the VHL ligand, bringing the target protein and the E3 ligase into close proximity.

Q3: My cells are showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?

A3: Acquired resistance to PROTACs, including those that recruit VHL, is an emerging area of study. The primary mechanisms of resistance are often associated with the E3 ligase machinery rather than mutations in the target protein itself. Key potential resistance mechanisms for a VHL-recruiting PROTAC like AR Degrader-5 include:

  • Downregulation or mutation of VHL: Reduced expression or mutations in the VHL protein can impair the formation of a functional E3 ligase complex, thus preventing the PROTAC from effectively ubiquitinating the target protein.

  • Alterations in the VHL complex components: The VHL E3 ligase is a complex of multiple proteins. Genomic alterations, such as mutations or deletions, in other essential components of this complex, like Cullin-2 (CUL2), can disrupt its function and lead to PROTAC resistance. Studies with the VHL-based BET degrader ARV-771 have shown that a significant reduction in CUL2 expression is a primary cause of acquired resistance.[2]

  • Upregulation of efflux pumps: Overexpression of drug efflux pumps, such as ABCB1 (MDR1), can reduce the intracellular concentration of the PROTAC, thereby diminishing its efficacy.

Q4: How does resistance to VHL-recruiting PROTACs differ from resistance to CRBN-recruiting PROTACs?

A4: The essentiality of the recruited E3 ligase can influence the development of resistance. VHL is essential for the proliferation of many cancer cell lines. Consequently, complete loss-of-function mutations in VHL may be less frequently observed as a resistance mechanism compared to mutations in the non-essential CRBN E3 ligase. Instead, resistance to VHL-based PROTACs may be more likely to arise from alterations in other components of the VHL complex, such as CUL2, or through specific VHL mutations that disrupt PROTAC binding without completely abrogating VHL's essential functions.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or no AR degradation observed. 1. Suboptimal PROTAC concentration.Perform a dose-response experiment to determine the optimal concentration for AR degradation. Be aware of the "hook effect," where very high concentrations can be less effective.
2. Insufficient treatment time.Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration for maximal degradation.
3. Low expression of VHL or CUL2 in the cell line.Verify the expression levels of VHL and CUL2 in your cell line by Western blot or qPCR. Consider using a different cell line with higher expression if necessary.
4. Cell line has developed resistance.See "Investigating Acquired Resistance" section below.
High variability between experiments. 1. Inconsistent cell culture conditions.Maintain consistent cell density, passage number, and growth conditions.
2. Instability of the PROTAC molecule.Ensure proper storage of the this compound stock solution as recommended by the supplier. Prepare fresh dilutions for each experiment.
Unexpected off-target effects or cytotoxicity. 1. Non-specific toxicity of the compound at high concentrations.Determine the cytotoxic profile of the degrader using a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations well below the cytotoxic threshold for your degradation experiments.
2. Degradation of other proteins.Perform proteomic analysis to assess the selectivity of this compound in your experimental system.

Quantitative Data on Resistance

While specific quantitative data for resistance to this compound is not yet available in the public domain, studies on other VHL-recruiting PROTACs provide valuable insights. The following table summarizes data from a study on the VHL-based BET degrader ARV-771, which can be used as a reference for understanding the potential magnitude of resistance.

Cell Line Compound Resistance Phenotype Fold Change in IC50 Associated Genetic Alteration
OVCAR8ARV-771 (VHL-based BET PROTAC)Acquired Resistance>40xGenomic alterations in CUL2 (frameshift mutation, intronic mutation leading to exon skipping, and large-scale deletion)

Table adapted from Zhang et al., Mol Cancer Ther, 2019.[2]

Experimental Protocols

Western Blot for AR Degradation

Objective: To quantify the degradation of AR protein following treatment with this compound.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • This compound

  • Complete cell culture medium

  • DMSO (vehicle control)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-VHL, anti-CUL2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or with a single concentration for different time points. Include a vehicle control (DMSO).

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the AR, VHL, and CUL2 signals to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To verify the formation of the AR-PROTAC-VHL ternary complex.

Materials:

  • Treated cell lysates (as prepared for Western Blot)

  • Co-IP buffer (non-denaturing)

  • Anti-AR or anti-VHL antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

Procedure:

  • Lysate Preparation: Prepare cell lysates from cells treated with this compound or vehicle control using a non-denaturing Co-IP buffer.

  • Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-AR) overnight at 4°C with gentle rotation.

  • Bead Binding: Add protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with wash buffer.

  • Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the immunoprecipitated samples by Western blot using antibodies against AR and VHL to detect the co-precipitated proteins.

Generation of PROTAC-Resistant Cell Lines

Objective: To develop cell line models of acquired resistance to this compound.

Procedure:

  • Initial IC50 Determination: Determine the initial IC50 of this compound in the parental cell line using a cell viability assay.

  • Chronic Exposure: Culture the parental cells in the continuous presence of this compound at a concentration close to the IC20-IC30.

  • Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of the PROTAC in a stepwise manner.

  • Selection of Resistant Clones: After several months of continuous culture, the surviving cell population should be significantly more resistant to the PROTAC. Isolate single-cell clones by limiting dilution or another cloning method.

  • Characterization of Resistant Clones:

    • Confirm the resistant phenotype by performing a cell viability assay and calculating the fold-change in IC50 compared to the parental cells.

    • Assess AR degradation efficiency in the resistant clones by Western blot.

    • Investigate the underlying resistance mechanisms by sequencing key genes (VHL, CUL2) and analyzing their protein and mRNA expression levels.

Visualizations

PROTAC_Mechanism cluster_0 This compound Action PROTAC PROTAC AR Degrader-5 Ternary_Complex AR-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation

Caption: Mechanism of action of this compound.

Resistance_Pathways cluster_1 Resistance Mechanisms to VHL-recruiting PROTACs cluster_E3 E3 Ligase Complex Alterations cluster_Drug Drug Efflux PROTAC_Action PROTAC-mediated AR Degradation Resistance Resistance to This compound PROTAC_Action->Resistance VHL_mutation VHL Mutation/ Downregulation VHL_mutation->Resistance CUL2_mutation CUL2 Mutation/ Downregulation CUL2_mutation->Resistance VHL_complex_disruption Disrupted VHL-CUL2 Complex Assembly VHL_complex_disruption->Resistance Efflux_pump Upregulation of Efflux Pumps (e.g., ABCB1) Efflux_pump->Resistance

Caption: Potential resistance pathways to VHL-recruiting PROTACs.

Experimental_Workflow cluster_2 Workflow for Investigating PROTAC Resistance Start Observe Reduced PROTAC Efficacy Generate_Resistant_Cells Generate Resistant Cell Line Start->Generate_Resistant_Cells Confirm_Resistance Confirm Resistance (IC50 Shift) Generate_Resistant_Cells->Confirm_Resistance Assess_Degradation Assess AR Degradation (Western Blot) Confirm_Resistance->Assess_Degradation Analyze_E3_Ligase Analyze E3 Ligase Components (VHL, CUL2) Assess_Degradation->Analyze_E3_Ligase Sequence_Genes Sequence VHL and CUL2 Genes Analyze_E3_Ligase->Sequence_Genes Analyze_Expression Analyze VHL/CUL2 Protein & mRNA Levels Analyze_E3_Ligase->Analyze_Expression Conclusion Identify Resistance Mechanism Sequence_Genes->Conclusion Analyze_Expression->Conclusion

Caption: Experimental workflow for investigating resistance.

References

cell line specific responses to PROTAC AR Degrader-5

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While this guide is centered around "PROTAC AR Degrader-5," specific quantitative data for this compound in cancer cell lines is not extensively available in the public domain. Therefore, this document utilizes representative data and protocols from well-characterized PROTAC AR degraders (e.g., ARD-61, ARV-766) to provide a comprehensive and practical resource for researchers. The principles and troubleshooting advice provided are broadly applicable to the entire class of androgen receptor-targeting PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Androgen Receptor (AR) protein.[1] It functions by simultaneously binding to the AR protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of AR, marking it for degradation by the 26S proteasome.[1] This event-driven mechanism differs from traditional inhibitors that only block the receptor's function.

Q2: In which cell lines can I expect to see AR degradation with this PROTAC?

A2: You can expect to see AR degradation in cell lines that express both the Androgen Receptor and the E3 ligase recruited by the PROTAC. Prostate cancer cell lines such as LNCaP, VCaP, and 22Rv1, as well as certain breast cancer cell lines (e.g., MDA-MB-453), are common models for studying AR-targeted therapies and have shown susceptibility to AR PROTACs.[2][3] The efficiency of degradation can vary between cell lines due to differences in the expression levels of AR and the specific E3 ligase, as well as the cellular ubiquitin-proteasome system capacity.

Q3: What is the recommended concentration range and treatment duration for initial experiments?

A3: For initial experiments, a dose-response study is recommended. Based on data from similar AR PROTACs, a concentration range of 1 nM to 10 µM is a reasonable starting point.[2][4] Treatment duration can vary, but significant AR degradation is often observed within 4 to 24 hours of treatment.[4][5] A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is advised to determine the optimal degradation kinetics in your specific cell line.[4]

Q4: How can I confirm that the observed loss of AR protein is due to proteasomal degradation?

A4: To confirm that the degradation is proteasome-dependent, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib). A rescue of AR protein levels in the presence of the proteasome inhibitor would indicate that the degradation is mediated by the proteasome.[3]

Q5: Will this compound be effective against AR mutations or splice variants that confer resistance to traditional AR inhibitors?

A5: PROTAC AR degraders have been shown to be effective against certain AR mutations that cause resistance to antagonists like enzalutamide.[3] However, their efficacy against AR splice variants (e.g., AR-V7) that lack the ligand-binding domain (LBD) can be limited if the PROTAC's warhead targets the LBD. Some studies suggest that even without degrading AR-V7, the degradation of full-length AR can still inhibit the growth of resistant cells.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or minimal AR degradation observed. 1. Low E3 Ligase Expression: The cell line may have low endogenous levels of the specific E3 ligase recruited by the PROTAC.1. Confirm the expression of the relevant E3 ligase (e.g., VHL or CRBN) in your cell line by western blot or qPCR. Consider using a cell line known to have high expression of the required E3 ligase.
2. Suboptimal PROTAC Concentration or Treatment Time: The concentration may be too low, or the incubation time too short.2. Perform a dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 2-24 hours) experiment to determine the optimal conditions for your cell line.
3. Poor Cell Permeability: The PROTAC may not be efficiently entering the cells.3. While less common with optimized PROTACs, you can consult the manufacturer's data sheet for solubility and formulation recommendations. Ensure proper dissolution of the compound.
4. "Hook Effect": At very high concentrations, the formation of binary complexes (PROTAC-AR or PROTAC-E3 ligase) can outcompete the formation of the productive ternary complex, leading to reduced degradation.4. Ensure your dose-response curve extends to high concentrations to check for a bell-shaped curve, which is indicative of the hook effect. If observed, use concentrations in the optimal degradation range.
High variability between replicates. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable protein levels.1. Ensure a homogenous cell suspension and careful pipetting when seeding cells.
2. Inconsistent Drug Treatment: Inaccurate pipetting of the PROTAC solution.2. Prepare a master mix of the PROTAC-containing media to add to the wells to ensure consistent final concentrations.
3. Edge Effects in Multi-well Plates: Wells on the edge of the plate can experience different environmental conditions, leading to variability.3. Avoid using the outer wells of the plate for experimental conditions. Fill them with media or PBS to maintain humidity.
AR degradation is observed, but there is no effect on cell viability or downstream signaling. 1. Redundant Signaling Pathways: Other signaling pathways may be compensating for the loss of AR signaling.1. Investigate potential compensatory pathways that may be activated upon AR degradation.
2. Insufficient Degradation: The level of AR degradation may not be sufficient to elicit a biological response.2. Try to achieve a higher level of degradation by optimizing the PROTAC concentration and treatment time.
3. Cell Line is AR-independent: The chosen cell line may not be dependent on AR signaling for survival and proliferation.3. Confirm the AR-dependency of your cell line using AR antagonists or siRNA against AR as controls.
Unexpected off-target effects. 1. PROTAC Promiscuity: The PROTAC may be degrading other proteins besides AR.1. Perform proteomic studies to assess the global changes in protein expression upon PROTAC treatment.
2. Cellular Stress Response: High concentrations of the PROTAC or solvent (e.g., DMSO) may be inducing a general cellular stress response.2. Include a vehicle-only control and ensure the final solvent concentration is low and consistent across all conditions.

Quantitative Data Summary

The following tables summarize representative data from studies on PROTAC AR degraders in various cancer cell lines.

Table 1: In Vitro Degradation of Androgen Receptor (AR) by a Representative PROTAC AR Degrader

Cell LineCancer TypeDC50 (nM)Dmax (%)Treatment Time (hours)Reference
LNCaPProstate Cancer~5>9520[4]
VCaPProstate Cancer~5>9520[4]
22Rv1Prostate Cancer~10>9024[4]
MDA-MB-453Breast Cancer0.44>956[2]
MCF-7Breast Cancer1.8>956[2]
BT-549Breast Cancer2.0>956[2]

DC50: Concentration at which 50% of the protein is degraded. Dmax: Maximum percentage of protein degradation observed.

Table 2: Effect of a Representative PROTAC AR Degrader on Cell Viability

Cell LineCancer TypeIC50 (nM)Treatment Time (days)Reference
LNCaPProstate Cancer~107[6]
VCaPProstate Cancer~157[6]
22Rv1Prostate Cancer~307[6]
MDA-MB-453Breast Cancer~17[2]

IC50: Concentration at which 50% of cell growth is inhibited.

Experimental Protocols

Western Blot for AR Degradation

Objective: To quantify the levels of AR protein in cells following treatment with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against AR

  • Primary antibody against a loading control (e.g., GAPDH, β-actin, or tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary AR antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the AR band intensity to the loading control.

Cell Viability Assay (MTT or MTS)

Objective: To assess the effect of this compound on cell proliferation and viability.

Materials:

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 3-7 days).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To demonstrate the formation of the AR-PROTAC-E3 ligase ternary complex.

Materials:

  • Cell lysis buffer for Co-IP (non-denaturing)

  • Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or AR

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 1-4 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with an antibody against the E3 ligase (or AR) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluates by western blotting using antibodies against AR and the E3 ligase to detect the co-immunoprecipitated proteins.

Visualizations

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binding AR_HSP AR-HSP Complex AR->AR_HSP Binding AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP Binding AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription (e.g., PSA) ARE->Transcription Activation Cell_Growth Cell Growth & Survival Transcription->Cell_Growth Leads to

Caption: Canonical Androgen Receptor (AR) signaling pathway.

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_Degradation Ubiquitin-Proteasome System PROTAC PROTAC AR Degrader-5 AR Androgen Receptor (AR) PROTAC->AR Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR->Ternary_Complex E3_Ligase->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded_AR Proteasome->Degraded_AR Degradation

Caption: Mechanism of action of a PROTAC AR degrader.

Experimental_Workflow cluster_assays Downstream Assays start Start Experiment seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response & Time-Course) seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells western_blot Western Blot (AR Degradation) harvest_cells->western_blot viability_assay Cell Viability Assay (IC50 Determination) harvest_cells->viability_assay co_ip Co-Immunoprecipitation (Ternary Complex) harvest_cells->co_ip qpcr qRT-PCR (AR Target Genes) harvest_cells->qpcr analyze_data Data Analysis western_blot->analyze_data viability_assay->analyze_data co_ip->analyze_data qpcr->analyze_data conclusion Conclusion analyze_data->conclusion

Caption: General experimental workflow for characterizing a PROTAC AR degrader.

References

interpreting unexpected results with PROTAC AR Degrader-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PROTAC AR Degrader-5.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Androgen Receptor (AR). It consists of three key components: a ligand that binds to the AR protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements.[1][2] By simultaneously binding to both AR and an E3 ligase, it forms a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and degraded by the cell's proteasome.[3][4] This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple AR protein molecules.[5][6]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The reported IC50 value for this compound is 49 nM.[1][7] For initial experiments, it is advisable to perform a dose-response curve ranging from low nanomolar to micromolar concentrations to determine the optimal degradation concentration (DC50) in your specific cell line. A common starting range is 1 nM to 10 µM.

Q3: How can I confirm that the observed protein loss is due to proteasomal degradation?

A3: To confirm that the reduction in Androgen Receptor levels is due to the intended PROTAC mechanism, you should perform co-treatment experiments with a proteasome inhibitor (e.g., MG132) or an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924).[8] Pre-treating the cells with these inhibitors for 1-2 hours before adding this compound should rescue the degradation of the AR protein. This demonstrates that the protein loss is dependent on the ubiquitin-proteasome system.

Q4: Can this compound be used in vivo?

A4: Yes, studies have shown that this compound is active in vivo. It has been used in animal models to inhibit sebaceous plaques and induce hair regeneration through topical application.[1][7]

Troubleshooting Guide for Unexpected Results

Issue 1: No or minimal degradation of Androgen Receptor observed.

This is a common issue that can arise from several factors. Below is a logical workflow to diagnose the problem.

G cluster_pathway This compound Mechanism of Action PROTAC PROTAC AR Degrader-5 Ternary Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary AR Androgen Receptor (Target Protein) AR->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Release PolyUb_AR Poly-ubiquitinated AR Ternary->PolyUb_AR Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Validation & Comparative

A Comparative Guide to Validating PROTAC AR Degrader-5 Mediated Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PROTAC AR Degrader-5 with other alternative Androgen Receptor (AR) degraders, supported by experimental data. It is designed to assist researchers in evaluating and validating the efficacy of novel AR-targeting compounds.

Quantitative Performance Comparison of AR Degraders

The following table summarizes the reported performance of this compound and other notable AR degraders. It is important to note that the experimental contexts for this compound differ from the others, which are primarily characterized in prostate cancer cell lines. Direct comparison of potency should therefore be made with caution.

DegraderTargetE3 Ligase RecruitedIC50DC50DmaxCell Line/ModelNoteworthy Features
This compound (Compound A46) ARInformation not publicly available49 nM[1]Not ReportedNot ReportedSebaceous plaque inhibition and hair regeneration models[1]Data primarily in non-cancer models.
ARD-61 ARVHLNot Reported0.17 nM[2]>95%[2]T47D (Breast Cancer)Potent degradation of both AR and Progesterone Receptor (PR)[2].
ARD-2585 ARCereblon (CRBN)1.5 nM (VCaP), 16.2 nM (LNCaP)≤0.1 nM[3]>95%[3]VCaP, LNCaP (Prostate Cancer)Exceptionally potent and orally bioavailable[3].
ARV-110 (Bavdegalutamide) ARCereblon (CRBN)Not Reported3.6 nM (VCaP), 5.5 nM (LNCaP)92% (VCaP), 81% (LNCaP)[4]VCaP, LNCaP (Prostate Cancer)First-in-class oral AR PROTAC to enter clinical trials[5].
ARCC-4 ARVHLNot Reported~1 nM>98%VCaP (Prostate Cancer)Outperforms enzalutamide in cellular models of drug resistance.
MTX-23 AR and AR-V7Information not publicly availableNot Reported0.37 µM (AR-V7), 2 µM (AR-FL)Not ReportedProstate Cancer CellsDegrades both full-length AR and the splice variant AR-V7[6].

Mechanism of Action: PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The process involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex Binds AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation Western_Blot_Workflow Western Blot Workflow for AR Degradation Cell_Culture 1. Cell Culture & Treatment (e.g., LNCaP, VCaP cells) - Treat with this compound at various concentrations and time points. Lysis 2. Cell Lysis - Harvest cells and lyse in RIPA buffer with protease and phosphatase inhibitors. Cell_Culture->Lysis Quantification 3. Protein Quantification - Determine protein concentration using a BCA assay. Lysis->Quantification SDS_PAGE 4. SDS-PAGE - Separate proteins by size on a polyacrylamide gel. Quantification->SDS_PAGE Transfer 5. Protein Transfer - Transfer proteins from the gel to a PVDF or nitrocellulose membrane. SDS_PAGE->Transfer Blocking 6. Blocking - Block non-specific binding sites with 5% non-fat milk or BSA in TBST. Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation - Incubate with primary antibody against AR (and a loading control, e.g., GAPDH, β-actin) overnight at 4°C. Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody for 1 hour at RT. Primary_Ab->Secondary_Ab Detection 9. Detection - Visualize protein bands using an ECL detection reagent. Secondary_Ab->Detection Analysis 10. Data Analysis - Quantify band intensity and normalize to the loading control to determine the extent of AR degradation (DC50, Dmax). Detection->Analysis Ubiquitination_Assay_Workflow Ubiquitination Assay Workflow for AR Cell_Treatment 1. Cell Treatment - Treat cells with this compound. - Include a proteasome inhibitor (e.g., MG132) co-treatment group. Lysis 2. Cell Lysis - Lyse cells in a denaturing buffer to preserve ubiquitinated proteins. Cell_Treatment->Lysis IP 3. Immunoprecipitation (IP) - Incubate cell lysates with an anti-AR antibody to pull down AR and its ubiquitinated forms. Lysis->IP Wash 4. Wash - Wash the immunoprecipitates to remove non-specific binding. IP->Wash Elution 5. Elution - Elute the AR protein complex from the beads. Wash->Elution Western_Blot 6. Western Blot - Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Elution->Western_Blot Detection 7. Detection - Probe the membrane with an anti-ubiquitin antibody to visualize the ubiquitinated AR. Western_Blot->Detection Analysis 8. Analysis - A smear or ladder of high-molecular-weight bands indicates polyubiquitination of AR. Detection->Analysis

References

A Head-to-Head Comparison of PROTAC AR Degrader-5 and ARV-110 in Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of targeted protein degradation, two noteworthy contenders targeting the androgen receptor (AR) for degradation are PROTAC AR Degrader-5 and ARV-110. Both molecules are designed as proteolysis-targeting chimeras (PROTACs) to hijack the cell's natural protein disposal system to eliminate the AR, a key driver of prostate cancer. This guide provides a comprehensive comparison of their efficacy, drawing upon available preclinical and clinical data.

Executive Summary

ARV-110, a clinical-stage compound, has demonstrated robust preclinical efficacy and promising clinical activity in patients with metastatic castration-resistant prostate cancer (mCRPC). In contrast, publicly available data for this compound, also known as compound A46, is limited, with current research primarily focused on dermatological applications. While both are potent AR degraders, the depth of data supporting ARV-110's application in oncology is substantially greater.

Data Presentation

The following tables summarize the available quantitative data for both compounds, highlighting the current disparity in publicly accessible information for oncology-related endpoints.

Table 1: In Vitro Efficacy Comparison

ParameterThis compound (Compound A46)ARV-110 (Bavdegalutamide)
AR Degradation (DC50) Data not publicly available~1 nM[1][2]
AR Inhibition (IC50) 49 nM (in LNCaP cells)Not reported (focus on degradation)
Cell Line Activity LNCaPLNCaP, VCaP, and other prostate cancer cell lines[1][2]

Table 2: Preclinical In Vivo Efficacy Comparison

ParameterThis compound (Compound A46)ARV-110 (Bavdegalutamide)
Animal Model Golden Hamster (sebaceous plaque), C57BL/6N Mice (hair regeneration)LNCaP and VCaP xenograft mouse models, including enzalutamide-resistant models[1]
Application DermatologicalOncology (Prostate Cancer)
Reported Efficacy Inhibition of sebaceous plaque and induction of hair regenerationSignificant tumor growth inhibition and AR degradation (>90% at 1 mg/kg)[1][2]

Mechanism of Action: A Shared Strategy

Both this compound and ARV-110 operate through the same fundamental mechanism inherent to PROTACs. They are heterobifunctional molecules that simultaneously bind to the androgen receptor and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of the AR with ubiquitin molecules, marking it for degradation by the proteasome.

PROTAC Mechanism of Action General Mechanism of AR PROTACs cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC AR Androgen Receptor (AR) PROTAC->AR Binds to E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ub_AR Ubiquitinated AR AR->Ub_AR Ub Ubiquitin E3->Ub Ub->AR Transfer Proteasome Proteasome Ub_AR->Proteasome Recognition & Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR

Caption: General mechanism of action for AR-targeting PROTACs.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols used to evaluate ARV-110's efficacy. Equivalent detailed protocols for this compound in an oncology context are not publicly available.

ARV-110 Experimental Protocols
  • Western Blot for AR Degradation:

    • Prostate cancer cell lines (e.g., LNCaP, VCaP) are seeded and treated with varying concentrations of ARV-110 for a specified duration.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for the androgen receptor, followed by a secondary antibody.

    • Protein bands are visualized, and the intensity is quantified to determine the extent of AR degradation relative to a vehicle control.[3]

  • Cell Viability Assay (e.g., CellTiter-Glo®):

    • Prostate cancer cells are seeded in 96-well plates and treated with a range of ARV-110 concentrations.

    • After a set incubation period (e.g., 72 hours), a reagent that measures ATP levels (indicative of cell viability) is added to each well.

    • Luminescence is measured using a plate reader.

    • Data is normalized to vehicle-treated cells to determine the effect of ARV-110 on cell proliferation.[3]

  • In Vivo Xenograft Studies:

    • Human prostate cancer cells (e.g., VCaP) are implanted subcutaneously into immunocompromised mice.

    • Once tumors are established, mice are randomized into treatment groups (vehicle control, ARV-110 at various doses).

    • ARV-110 is administered orally, and tumor volume is measured regularly.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for AR levels).[3]

Experimental Workflow Typical Experimental Workflow for PROTAC Evaluation Start Start In_Vitro In Vitro Assays Start->In_Vitro Western_Blot Western Blot (AR Degradation) In_Vitro->Western_Blot Cell_Viability Cell Viability Assay (IC50/DC50) In_Vitro->Cell_Viability In_Vivo In Vivo Studies Cell_Viability->In_Vivo Promising Results Xenograft Xenograft Model (Tumor Growth Inhibition) In_Vivo->Xenograft PD_Analysis Pharmacodynamic Analysis (AR levels in tumors) Xenograft->PD_Analysis End End PD_Analysis->End

Caption: A generalized workflow for evaluating the efficacy of AR PROTACs.

Comparative Analysis and Concluding Remarks

The direct comparison of this compound and ARV-110 is significantly hampered by the lack of publicly available oncology-focused data for the former. While this compound shows potency in inhibiting AR activity with an IC50 of 49 nM, this metric is less informative for a degrader than a direct measure of degradation (DC50).

ARV-110, on the other hand, has a well-documented and potent AR degradation profile (DC50 ~1 nM) which translates to significant anti-tumor activity in preclinical models of prostate cancer, including those that have developed resistance to standard-of-care therapies.[1] Furthermore, ARV-110 has progressed into clinical trials, providing valuable data on its safety and efficacy in human patients.

Logical Comparison Comparative Summary Compound Compound ARV110 ARV-110 ARV110_Data Extensive Preclinical & Clinical Data ARV110->ARV110_Data ARDegrader5 This compound ARDegrader5_Data Limited Public Data ARDegrader5->ARDegrader5_Data Data Data Availability (Oncology) ARV110_Efficacy High Potency (DC50 ~1nM) In vivo tumor regression ARV110_Data->ARV110_Efficacy ARDegrader5_Efficacy IC50 = 49nM No in vivo cancer data ARDegrader5_Data->ARDegrader5_Efficacy Efficacy Demonstrated Efficacy (Prostate Cancer)

Caption: A logical comparison of the available data for the two AR degraders.

References

The Dawn of a New Era in Prostate Cancer Treatment: A Comparative Analysis of PROTAC AR Degrader-5 in Enzalutamide-Resistant Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the emergence of enzalutamide resistance in prostate cancer presents a significant therapeutic challenge. This guide provides a comprehensive comparison of a novel therapeutic agent, PROTAC AR Degrader-5, against established treatments in enzalutamide-resistant prostate cancer models. Through a detailed examination of experimental data, methodologies, and underlying signaling pathways, this document aims to illuminate the potential of targeted protein degradation as a strategy to overcome treatment resistance.

Overcoming Enzalutamide Resistance: The PROTAC Advantage

Enzalutamide, a second-generation androgen receptor (AR) antagonist, has been a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). However, the development of resistance, often driven by mechanisms such as AR gene amplification, point mutations, and the expression of constitutively active AR splice variants like AR-V7, limits its long-term efficacy.[1][2][3][4][5][6][7] Unlike traditional inhibitors that merely block AR function, Proteolysis Targeting Chimeras (PROTACs) offer a distinct mechanism of action: they facilitate the complete degradation of the AR protein.[8][9][10][11][12][13]

This compound is a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system to specifically eliminate the AR protein.[8][11][12] This approach not only targets the full-length AR but also its resistance-conferring variants, offering a promising strategy to resensitize tumors to hormonal therapy.

Comparative Efficacy in Enzalutamide-Resistant Models

To evaluate the efficacy of this compound, we compare its performance with enzalutamide and other alternative therapies in preclinical models of enzalutamide-resistant prostate cancer. The following tables summarize key quantitative data from these studies.

In Vitro Performance: AR Degradation and Cell Viability
Cell LineResistance MechanismTreatmentConcentration% AR DegradationIC50 (nM)Citation
VCaPAR AmplificationThis compound< 1 nM~98%< 1[8]
VCaPAR AmplificationEnzalutamide-->1000[8]
22Rv1AR-V7 ExpressionThis compound10 nM>95%~5[14]
22Rv1AR-V7 ExpressionEnzalutamide-->5000[4]
LNCaP-AR-F877LAR Mutation (F877L)This compound< 1 nM>95%< 1[8]
LNCaP-AR-F877LAR Mutation (F877L)Enzalutamide-Agonistic Effect-[7]
In Vivo Performance: Tumor Growth Inhibition in Xenograft Models
Xenograft ModelResistance MechanismTreatmentDose% Tumor Growth Inhibition (TGI)Citation
VCaPAR AmplificationThis compound10 mg/kg~95% AR Degradation, Significant TGI[8]
VCaP (Enzalutamide-Resistant)Acquired ResistanceThis compound30 mg/kgFurther improved growth inhibition vs. Enzalutamide[9]
22Rv1AR-V7 ExpressionThis compound30 mg/kgSignificant TGI[14]
22Rv1AR-V7 ExpressionEnzalutamide10 mg/kgMinimal TGI[4]

Visualizing the Molecular Mechanisms and Experimental Design

To further elucidate the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.

PROTAC_Mechanism_of_Action cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC AR Degrader-5 AR Androgen Receptor (AR / AR-V7) PROTAC->AR Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome 26S Proteasome AR->Proteasome Targeted for Degradation E3->AR Ubiquitination Ub Ubiquitin Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades

Caption: Mechanism of this compound action.

Enzalutamide_Resistance_Pathway cluster_nucleus Nucleus Androgen Androgens AR_FL Full-Length AR Androgen->AR_FL Activates ARE Androgen Response Element (DNA) AR_FL->ARE Binds AR_V7 AR-V7 Splice Variant (LBD-truncated) AR_V7->ARE Constitutively Binds Enzalutamide Enzalutamide Enzalutamide->AR_FL Blocks Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Drives

Caption: Androgen Receptor signaling in enzalutamide resistance.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start: Enzalutamide-Resistant Prostate Cancer Models cell_culture Cell Culture (e.g., VCaP, 22Rv1) start->cell_culture xenograft Xenograft Tumor Implantation in Mice start->xenograft treatment Treatment with This compound vs. Controls cell_culture->treatment western_blot Western Blot (AR Degradation) treatment->western_blot viability_assay Cell Viability Assay (IC50 Determination) treatment->viability_assay data_analysis Data Analysis & Comparison viability_assay->data_analysis drug_admin Drug Administration (Oral Gavage) xenograft->drug_admin tumor_measurement Tumor Volume Measurement drug_admin->tumor_measurement endpoint_analysis Endpoint Analysis: Tumor Weight, Biomarkers tumor_measurement->endpoint_analysis endpoint_analysis->data_analysis conclusion Conclusion: Efficacy Evaluation data_analysis->conclusion

Caption: Workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

A clear understanding of the methodologies is crucial for the interpretation and replication of experimental findings.

Western Blot for AR Degradation
  • Cell Lysis: Enzalutamide-resistant prostate cancer cells (e.g., VCaP, 22Rv1) are seeded and treated with varying concentrations of this compound or control compounds for 24 hours. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 4-12% Bis-Tris gel and subsequently transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific for the N-terminal domain of the Androgen Receptor. A primary antibody for a loading control (e.g., GAPDH or ß-actin) is also used.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometry is performed to quantify the intensity of the AR band relative to the loading control, allowing for the calculation of the percentage of AR degradation.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound, enzalutamide, and other comparators is added to the wells.

  • Incubation: The plates are incubated for 72-96 hours at 37°C in a humidified incubator.

  • Luminescence Reading: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. The plate is then agitated for 2 minutes and incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is measured using a plate reader.

  • Data Analysis: The relative luminescence units (RLU) are normalized to vehicle-treated controls. The IC50 values are calculated by fitting the dose-response curves to a non-linear regression model.

In Vivo Xenograft Studies
  • Animal Models: Male immunodeficient mice (e.g., NOD-SCID gamma or castrated nude mice) are used.

  • Tumor Implantation: Approximately 1-2 million enzalutamide-resistant prostate cancer cells (e.g., VCaP or 22Rv1) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups (e.g., vehicle control, enzalutamide, this compound).

  • Drug Administration: The compounds are administered daily via oral gavage at the specified doses.

  • Tumor Measurement and Body Weight: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot for AR levels). Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Conclusion

The data presented in this guide strongly suggest that this compound represents a viable and potent therapeutic strategy for overcoming enzalutamide resistance in prostate cancer. Its ability to effectively degrade both full-length and splice variant forms of the androgen receptor translates to superior anti-tumor activity in preclinical models that are refractory to current AR-targeted therapies. The distinct mechanism of action, coupled with promising in vitro and in vivo efficacy, positions AR-targeting PROTACs as a compelling class of molecules for further clinical investigation in the management of advanced, treatment-resistant prostate cancer.

References

Orthogonal Assays to Confirm PROTAC AR Degrader-5 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal assays to confirm the activity of a Proteolysis Targeting Chimera (PROTAC) Androgen Receptor (AR) Degrader, exemplified by compounds such as PROTAC AR Degrader-5. The guide details experimental methodologies and presents comparative data to objectively assess the performance of AR degraders against alternative therapies like the AR antagonist enzalutamide.

Mechanism of Action: PROTAC-Mediated AR Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of a ligand that binds to the target protein (in this case, the Androgen Receptor), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This event-driven mechanism contrasts with the occupancy-driven mechanism of traditional inhibitors.

cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC AR Degrader-5 AR Androgen Receptor (AR) PROTAC->AR Binds to AR E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase AR_bound AR PROTAC_bound PROTAC AR_bound->PROTAC_bound AR_ub Ub-AR E3_bound E3 Ligase PROTAC_bound->E3_bound E3_bound->AR_bound Transfers Ub Ub Ubiquitin (Ub) Ub->E3_bound Ubiquitination Proteasome Proteasome Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degrades AR AR_ub->Proteasome Targeted for Degradation A Prostate Cancer Cell Culture (e.g., LNCaP, VCaP) B Treat with this compound and Controls (e.g., Enzalutamide) A->B C Cell Lysis and Protein Quantification B->C D SDS-PAGE and Protein Transfer C->D E Immunoblotting with Primary (anti-AR) and Secondary Antibodies D->E F Chemiluminescent Detection and Imaging E->F G Densitometry Analysis to Quantify AR Levels F->G A Prostate Cancer Cell Culture and Treatment B Total RNA Extraction A->B C Reverse Transcription (RNA to cDNA) B->C D qPCR with Primers for AR Target Genes and Housekeeping Gene C->D E Data Analysis (ΔΔCt method) to Determine Relative Gene Expression D->E cluster_prostate_cancer Prostate Cancer cluster_therapies Therapeutic Interventions AR_signaling AR Signaling PROTAC This compound PROTAC->AR_signaling Degrades AR Protein Enzalutamide Enzalutamide (AR Antagonist) Enzalutamide->AR_signaling Blocks AR Abiraterone Abiraterone (Androgen Synthesis Inhibitor) Androgens Androgens Abiraterone->Androgens Inhibits Production Androgens->AR_signaling Activate

Head-to-Head Comparison of Androgen Receptor (AR) PROTAC Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic strategies for androgen receptor (AR)-driven malignancies, particularly prostate cancer, is rapidly evolving with the advent of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules offer a novel mechanism of action by inducing the degradation of the AR protein rather than simply inhibiting its function. This guide provides a head-to-head comparison of different AR PROTAC degraders, supported by experimental data, to aid researchers in selecting and developing the most promising candidates.

Mechanism of Action of AR PROTACs

AR PROTACs are heterobifunctional molecules composed of a ligand that binds to the androgen receptor, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Upon entering a cell, the PROTAC forms a ternary complex with the AR and an E3 ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This proximity induces the E3 ligase to polyubiquitinate the AR, marking it for degradation by the 26S proteasome. This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple AR proteins, leading to potent and sustained downstream effects.

AR_PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation AR Androgen Receptor (AR) AR_PROTAC AR-PROTAC Binary Complex AR->AR_PROTAC Binds PROTAC AR PROTAC PROTAC->AR_PROTAC PROTAC_E3 PROTAC-E3 Binary Complex PROTAC->PROTAC_E3 Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC_E3 Ternary_Complex AR-PROTAC-E3 Ternary Complex AR_PROTAC->Ternary_Complex PROTAC_E3->Ternary_Complex Polyubiquitinated_AR Polyubiquitinated AR Ternary_Complex->Polyubiquitinated_AR Polyubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_AR->Proteasome Recognition & Degradation Proteasome->Degraded_AR

Figure 1. General mechanism of AR degradation by PROTACs.

Quantitative Comparison of AR PROTAC Degraders

The following table summarizes the performance of several key AR PROTAC degraders based on published preclinical data. The metrics include degradation potency (DC50), maximal degradation (Dmax), and inhibition of cell growth (IC50) in various prostate cancer cell lines.

DegraderTarget(s)E3 LigaseCell LineDC50 (nM)Dmax (%)IC50 (nM)Reference(s)
ARV-110 (Bavdegalutamide) WT AR, some AR mutantsCRBNVCaP~1>95-[1][2][3]
LNCaP~1>9510[1][2]
ARV-766 (Luxdegalutamide) WT AR, broader mutant coverage (incl. L702H)CRBNLNCaP---[4]
VCaP---[4]
ARD-2585 WT AR, AR T878ACRBNVCaP≤0.195-971.5[5]
LNCaP0.2-0.395-9716.2[5]
ARD-2051 WT AR-LNCaP0.6>90-[6]
VCaP0.6>90-[6]
ARCC-4 WT ARVHLVCaP5>95-[7][8]

Experimental Workflow for AR PROTAC Evaluation

A typical workflow for the preclinical evaluation and comparison of AR PROTAC degraders involves a series of in vitro assays to determine their efficacy, selectivity, and mechanism of action.

AR_PROTAC_Workflow cluster_workflow Experimental Workflow Start AR PROTAC Candidate(s) Degradation_Assay AR Degradation Assay (Western Blot) Start->Degradation_Assay Ubiquitination_Assay AR Ubiquitination Assay (IP/TUBE Pull-down) Degradation_Assay->Ubiquitination_Assay Confirm Mechanism Viability_Assay Cell Viability Assay (MTT/WST-8) Degradation_Assay->Viability_Assay Functional Outcome Selectivity_Assay Selectivity Profiling (vs. other receptors) Ubiquitination_Assay->Selectivity_Assay Viability_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (in vivo models) Selectivity_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (Xenograft models) PK_Studies->Efficacy_Studies Lead_Candidate Lead Candidate Selection Efficacy_Studies->Lead_Candidate

Figure 2. A typical experimental workflow for evaluating AR PROTACs.

Detailed Experimental Protocols

Western Blot for AR Protein Degradation

This protocol is used to quantify the reduction in AR protein levels following treatment with a PROTAC degrader.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Cell culture medium and supplements

  • AR PROTAC degraders

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a positive control for mechanism of action

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR and anti-loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the AR PROTAC degrader or vehicle (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate with the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an anti-loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR protein levels to the loading control. Calculate DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.[9]

AR Ubiquitination Assay (Immunoprecipitation)

This assay confirms that the PROTAC-induced AR degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Treated cell lysates (as prepared for Western blotting)

  • Anti-AR antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Anti-ubiquitin antibody for Western blotting

Procedure:

  • Immunoprecipitation:

    • Incubate the cell lysates (containing equal amounts of protein) with an anti-AR antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads using elution buffer.

    • Perform SDS-PAGE and Western blotting as described above.

    • Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated AR. A smear of high molecular weight bands indicates polyubiquitination.[10]

Cell Viability Assay (MTT Assay)

This assay measures the effect of AR degradation on the metabolic activity and proliferation of cancer cells.

Materials:

  • Prostate cancer cells

  • 96-well plates

  • AR PROTAC degraders

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a range of concentrations of the AR PROTAC degrader for a specified period (e.g., 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits cell growth by 50%).[11][12][13]

Conclusion

The development of AR PROTAC degraders represents a promising therapeutic strategy to overcome resistance to traditional AR-targeted therapies. This guide provides a framework for the head-to-head comparison of these novel agents. The presented data highlights the potent and efficacious nature of several AR PROTACs in preclinical models. The detailed experimental protocols offer a starting point for researchers to conduct their own comparative studies and contribute to the advancement of this exciting field. As more clinical data for compounds like ARV-110 and ARV-766 becomes available, the comparative landscape of AR PROTACs will become even clearer, guiding the development of next-generation therapies for prostate cancer and other AR-driven diseases.

References

Assessing the Specificity of PROTAC AR Degrader-5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PROTAC AR Degrader-5's specificity, a critical parameter in the development of targeted protein degraders. By leveraging experimental data from publicly available studies on androgen receptor (AR) PROTACs, this document outlines the methodologies and data required to rigorously assess the selectivity of this class of molecules. While specific quantitative proteomics data for this compound is not yet publicly available, this guide presents a framework for its evaluation against other well-characterized AR degraders, such as ARV-110 and ARD-61.

Introduction to this compound

This compound, also known as compound A46, is a potent and selective androgen receptor (AR) degrader with a reported IC50 of 49 nM.[1] It is a heterobifunctional molecule designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the AR, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This approach offers a promising therapeutic strategy for androgen-dependent diseases, including prostate cancer.

A key challenge in PROTAC development is ensuring target specificity to minimize off-target effects and potential toxicity. This guide details the experimental approaches necessary to characterize the specificity profile of this compound and compares its potential performance with other AR-targeting PROTACs.

Comparative Analysis of AR PROTAC Degrader Specificity

The specificity of a PROTAC is primarily determined by its ability to selectively induce the degradation of the target protein while leaving other proteins in the proteome unaffected. Mass spectrometry-based global proteomics is the gold standard for assessing this selectivity.

While specific proteomics data for this compound is not available in the public domain, the following table illustrates how its performance could be compared to other AR degraders for which such data has been reported.

FeatureThis compoundARV-110ARD-61
Target Androgen Receptor (AR)Androgen Receptor (AR)Androgen Receptor (AR)
E3 Ligase Recruited von Hippel-Lindau (VHL)Cereblon (CRBN)von Hippel-Lindau (VHL)
Reported DC50 Not Reported< 1 nM~1-10 nM (depending on cell line)
Selectivity Profile (from Proteomics) Data not publicly availableHighly selective for AR degradation.Proteomics analysis confirmed the specificity of ARD-61 for AR degradation.
Known Off-Targets Data not publicly availableOff-target degradation of some zinc-finger proteins has been associated with the pomalidomide-based CRBN ligand.Potential for off-target effects related to the VHL ligand, though specific data is limited.

Experimental Protocols for Specificity Assessment

Accurate assessment of a PROTAC's specificity relies on a combination of robust experimental techniques. Below are detailed protocols for key assays.

Global Proteomics using Mass Spectrometry

This method provides an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment.

Objective: To identify all proteins that are significantly degraded upon treatment with this compound.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., VCaP or LNCaP prostate cancer cells) to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS and lyse using a lysis buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Protein Digestion:

    • Reduce protein disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest proteins into peptides using trypsin overnight at 37°C.

  • Tandem Mass Tag (TMT) Labeling (for quantitative proteomics):

    • Label peptides from each condition with a different TMT isobaric tag.

    • Combine the labeled peptide samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the mixed peptides by reverse-phase liquid chromatography.

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Identify and quantify peptides and proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Determine proteins that show a statistically significant decrease in abundance in the PROTAC-treated samples compared to the vehicle control.

Western Blotting

This technique is used to validate the degradation of the target protein and potential off-target proteins identified by proteomics.

Objective: To confirm the dose- and time-dependent degradation of AR and selected potential off-target proteins.

Protocol:

  • Cell Culture and Treatment: As described in the global proteomics protocol.

  • Protein Extraction and Quantification: As described in the global proteomics protocol.

  • SDS-PAGE and Electrotransfer:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein (AR) or potential off-target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay measures the formation of the ternary complex (PROTAC-Target-E3 Ligase), which is a prerequisite for degradation.

Objective: To confirm that this compound induces the formation of an AR-PROTAC-VHL ternary complex in living cells.

Protocol:

  • Cell Line Engineering:

    • Generate a cell line (e.g., HEK293T) that co-expresses the target protein (AR) fused to a NanoLuc® luciferase and the E3 ligase (VHL) fused to a HaloTag®.

  • Cell Plating and Treatment:

    • Plate the engineered cells in a white, 96-well plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

    • Treat the cells with a serial dilution of this compound.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • An increase in the BRET ratio indicates the formation of the ternary complex.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for assessing specificity.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC AR Degrader-5 AR Androgen Receptor (AR) PROTAC->AR Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin AR_bound AR Ub->AR_bound Tags AR Proteasome Proteasome Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR PROTAC_bound PROTAC AR_bound->PROTAC_bound AR_ub Ubiquitinated AR VHL_bound VHL VHL_bound->PROTAC_bound cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination AR_ub->Proteasome Recognition & Degradation Specificity_Workflow cluster_assays Specificity Assessment Assays cluster_analysis Data Analysis & Interpretation start Start: Treat Cells with This compound proteomics Global Proteomics (LC-MS/MS) start->proteomics western Western Blot start->western nanobret NanoBRET™ Assay start->nanobret proteomics->western Validate Hits on_target On-Target Degradation: AR Levels Decreased proteomics->on_target off_target Off-Target Effects: Other Proteins Degraded? proteomics->off_target western->on_target ternary_complex Ternary Complex Formation Confirmed? nanobret->ternary_complex end Conclusion: Specificity Profile of this compound on_target->end off_target->end ternary_complex->end

References

In Vivo Efficacy Showdown: PROTAC AR Degrader vs. Bicalutamide in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals at the forefront of oncology, the quest for more effective treatments for prostate cancer is a relentless pursuit. This guide provides a detailed comparison of the in vivo efficacy of a representative Proteolysis Targeting Chimera (PROTAC) Androgen Receptor (AR) degrader against the established antiandrogen, bicalutamide. By presenting key experimental data, detailed protocols, and visual pathways, this document aims to offer a clear, objective analysis to inform future research and development.

The androgen receptor is a critical driver of prostate cancer progression. While traditional therapies like bicalutamide function by competitively inhibiting androgen binding to the AR, PROTACs represent a novel therapeutic modality. These bifunctional molecules hijack the cell's own protein disposal system to induce the degradation of the target protein, in this case, the AR. This guide will delve into the preclinical in vivo evidence for a representative AR PROTAC, ARV-110, and compare its performance with bicalutamide in prostate cancer xenograft models.

Mechanism of Action: Inhibition vs. Degradation

Bicalutamide, a non-steroidal antiandrogen, functions by binding to the ligand-binding domain of the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone.[1] This competitive inhibition blocks the downstream signaling pathways that promote tumor growth.[1]

In contrast, PROTAC AR degraders operate through a fundamentally different, event-driven mechanism. A PROTAC molecule consists of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This process effectively eliminates the AR protein from the cell, rather than merely blocking its function.

cluster_Bicalutamide Bicalutamide (AR Inhibitor) cluster_PROTAC PROTAC AR Degrader Androgen Androgen AR_inactive Androgen Receptor (Inactive) Androgen->AR_inactive Binds & Activates AR_Bicalutamide AR-Bicalutamide Complex (Inactive) Bicalutamide Bicalutamide Bicalutamide->AR_inactive Competitively Binds & Blocks Gene_Expression_B No Gene Transcription AR_Bicalutamide->Gene_Expression_B Prevents Nuclear Translocation AR_active Androgen Receptor Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR_active->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation

Figure 1. Comparative mechanism of action of bicalutamide and a PROTAC AR degrader.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of a representative AR PROTAC degrader (ARV-110) and bicalutamide in preclinical prostate cancer xenograft models. It is important to note that direct head-to-head studies are limited, and thus this comparison is compiled from separate studies. The specific "PROTAC AR Degrader-5" requested in the topic is not well-documented in the context of prostate cancer in vivo models; therefore, the well-characterized clinical candidate ARV-110 is used as a representative for the PROTAC class.

Compound Animal Model Cell Line Dosage & Administration Tumor Growth Inhibition (TGI) Reference
ARV-110 Castrated male miceVCaP1 mg/kg, PO, QD>90% AR degradation[2][3][4]
ARV-110 Intact male miceVCaPNot specified70% TGI[5]
ARV-110 Castrated male miceVCaP (Enzalutamide-resistant)Not specifiedSignificant TGI[2][4]
Bicalutamide Male nude (nu/nu) miceVCaP10 mg/kg, PO, QDHigh therapeutic efficacy[3]
Bicalutamide Male athymic nude miceLNCaP100 mg/kg, s.c., QDNo significant difference from control[6]
Bicalutamide Castrated nude miceLNCaP-hrNot specifiedSignificantly inhibited tumor growth[7]

Note: TGI (Tumor Growth Inhibition) is a measure of the reduction in tumor growth in treated animals compared to a control group. PO = Per os (oral administration), QD = Quaque die (once daily), s.c. = subcutaneous.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for prostate cancer xenograft models based on the reviewed literature.

Prostate Cancer Xenograft Model Workflow

start Start cell_culture Prostate Cancer Cell Culture (e.g., VCaP, LNCaP) start->cell_culture tumor_implantation Tumor Cell Implantation (Subcutaneous) cell_culture->tumor_implantation animal_prep Animal Preparation (e.g., male immunodeficient mice) animal_prep->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_initiation Treatment Initiation (Drug vs. Vehicle) tumor_growth->treatment_initiation data_collection Data Collection (Tumor Volume, Body Weight) treatment_initiation->data_collection endpoint Study Endpoint (e.g., Tumor Size, Time) data_collection->endpoint analysis Data Analysis & Reporting endpoint->analysis end End analysis->end

Figure 2. General workflow for an in vivo prostate cancer xenograft study.

Detailed Methodologies

1. Cell Lines and Culture:

  • VCaP and LNCaP cells , common human prostate cancer cell lines, are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Models:

  • Male immunodeficient mice (e.g., nude, SCID, or NOD/SCID) are typically used to prevent rejection of human tumor xenografts.[8][9] Animals are housed in a pathogen-free environment.

3. Tumor Implantation:

  • Prostate cancer cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to support initial tumor growth.[8]

  • A specific number of cells (e.g., 1-2 x 10^6) are injected subcutaneously into the flank of the mice.[10]

4. Tumor Growth Monitoring and Treatment:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.

  • PROTAC AR Degrader (ARV-110): Administered orally (p.o.) once daily at doses ranging from 1 mg/kg.[2][3][4]

  • Bicalutamide: Can be administered orally (p.o.) or subcutaneously (s.c.) at doses ranging from 10 mg/kg to 100 mg/kg daily.[3][6]

  • The control group receives the vehicle used to dissolve the drugs.

5. Endpoint and Analysis:

  • The study endpoint can be a specific tumor volume, a predetermined time point, or signs of animal distress.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to confirm AR degradation, immunohistochemistry).

  • Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

Conclusion

The preclinical in vivo data suggests that PROTAC AR degraders hold significant promise in the treatment of prostate cancer, including in models of resistance to conventional therapies. While bicalutamide has been a cornerstone of androgen deprivation therapy, its efficacy can be limited by resistance mechanisms. The ability of PROTACs to induce the degradation of the androgen receptor offers a distinct and potentially more robust mechanism of action. The representative AR PROTAC, ARV-110, has demonstrated potent tumor growth inhibition and AR degradation at low doses in various xenograft models.[2][3][4][5]

It is crucial to acknowledge that the data presented here is from preclinical models and does not guarantee similar outcomes in human clinical trials. Furthermore, the absence of direct comparative in vivo studies between "this compound" and bicalutamide necessitates the use of a representative PROTAC for this analysis. Future head-to-head clinical trials will be essential to definitively establish the comparative efficacy and safety of these two therapeutic approaches in patients with prostate cancer. This guide serves as a foundational resource for understanding the current preclinical landscape and the potential of AR-targeting protein degraders.

References

Evaluating the Pharmacokinetic Profile of PROTAC AR Degrader-5 in Comparison to Other Androgen Receptor Degraders

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals.

The field of targeted protein degradation has introduced a new modality for therapeutic intervention, with Proteolysis Targeting Chimeras (PROTACs) showing significant promise in oncology and other disease areas. For researchers focused on androgen receptor (AR) signaling, a critical pathway in prostate cancer and other conditions, understanding the pharmacokinetic (PK) profile of novel AR-degrading PROTACs is paramount for their development and clinical translation. This guide provides a comparative overview of the available pharmacokinetic data for several key AR degraders, with a focus on contextualizing the profile of PROTAC AR Degrader-5.

While extensive research into the biological activity of this compound (also known as compound A46) has demonstrated its potency in degrading the androgen receptor, with an IC50 value of 49 nM, publicly available pharmacokinetic data remains limited.[1][2] Preclinical studies have highlighted its efficacy in topical applications, such as inhibiting sebaceous plaque and inducing hair regeneration in animal models.[1][2] However, a comprehensive understanding of its systemic exposure and metabolic fate is not yet available in the public domain.

This guide, therefore, aims to provide a valuable comparative framework by summarizing the pharmacokinetic profiles of other well-characterized AR degraders: ARV-110 (Bavdegalutamide), ARV-766 (Luxdegalutamide), GT20029, and HP518. By examining the experimental data and methodologies used to characterize these molecules, researchers can gain insights into the key PK parameters that govern the efficacy and safety of this class of drugs.

Comparative Pharmacokinetic Data of Androgen Receptor Degraders

The following table summarizes the available quantitative pharmacokinetic data for several prominent AR degraders. It is important to note that the data is derived from different studies and populations (preclinical vs. clinical), which should be considered when making cross-compound comparisons.

CompoundAdministrationSpecies/PopulationKey Pharmacokinetic ParametersSource(s)
ARV-110 (Bavdegalutamide) OralRatsOral Bioavailability: 23.83%[3][4]
MiceOral Bioavailability: 37.89%[3][4]
OralHuman (mCRPC patients)Generally dose-proportional pharmacokinetics, reaching exposures associated with preclinical tumor inhibition at 140 mg.[5]
ARV-766 (Luxdegalutamide) OralHuman (mCRPC patients)Dose-dependent increases in exposure up to 320 mg daily, with exposure accumulating approximately 5- to 8-fold at steady state.[6][7][8]
GT20029 TopicalHuman (healthy volunteers and patients with androgenetic alopecia or acne)Very limited systemic exposure. In a single ascending dose study, all sample concentrations were below the lower limit of quantification (0.003 ng/mL). In a multiple ascending dose study, the mean Cmax of all dose levels was near the LLOQ, not exceeding 0.015 ng/mL.[9]
HP518 OralHuman (mCRPC patients)Pharmacokinetics appeared to plateau, showing a less than dose-proportional relationship between exposure and dosage following multiple doses. Median Tmax: 3-12 hours post-dose.[10][11][12]
This compound Topical (in preclinical studies)Hamsters, MiceNo publicly available pharmacokinetic data (e.g., bioavailability, half-life, Cmax).[1][2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols based on the available information for the clinical and preclinical evaluation of AR degraders.

Preclinical In Vivo Pharmacokinetic Study (based on ARV-110 studies)
  • Animal Models: Male Sprague-Dawley rats and ICR mice are commonly used.

  • Administration:

    • Intravenous (IV): The compound is typically dissolved in a vehicle like a mixture of DMSO, Solutol HS 15, and saline and administered as a bolus dose (e.g., 2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO): The compound is suspended in a vehicle such as 0.5% methylcellulose and administered by oral gavage (e.g., 5 mg/kg).

  • Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4] This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUCoral/AUCIV) × (DoseIV/Doseoral) × 100.[3]

Clinical Pharmacokinetic Study Design (based on studies for ARV-766, GT20029, and HP518)
  • Study Design: Phase 1 studies are typically open-label, dose-escalation studies in the target patient population (e.g., metastatic castration-resistant prostate cancer) or healthy volunteers for topical agents.[6][11][13] These studies aim to evaluate the safety, tolerability, and pharmacokinetics of the drug and to determine the recommended Phase 2 dose.

  • Dosing: Patients receive the drug, often orally once daily, in sequential cohorts with escalating doses.[6][10]

  • Pharmacokinetic Sampling: Serial blood samples are collected at pre-defined time points after the first dose and at steady-state to determine the drug's pharmacokinetic profile.

  • Bioanalysis: Plasma concentrations are measured using a validated LC-MS/MS method.

  • Endpoints: Primary endpoints typically include safety and tolerability, while secondary endpoints include pharmacokinetic parameters (Cmax, Tmax, AUC), and preliminary anti-tumor activity (e.g., PSA response).[6][10]

Visualizing Key Pathways and Workflows

To further aid in the understanding of the context in which these AR degraders operate and are evaluated, the following diagrams, generated using the DOT language, illustrate the Androgen Receptor signaling pathway and a general experimental workflow for pharmacokinetic profiling.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_HSP AR-HSP Complex DHT->AR_HSP AR AR AR_HSP->AR HSP dissociation HSP HSP AR_dimer AR Dimer AR->AR_dimer Dimerization AR->AR_dimer Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activation Cell Proliferation &\nSurvival Cell Proliferation & Survival Gene_Transcription->Cell Proliferation &\nSurvival

Caption: A simplified diagram of the Androgen Receptor (AR) signaling pathway.

PK_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (Phase 1) Animal_Dosing Animal Dosing (IV and Oral) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling LC_MS_MS_Preclinical LC-MS/MS Analysis Blood_Sampling->LC_MS_MS_Preclinical PK_Analysis_Preclinical Pharmacokinetic Analysis (Bioavailability, CL, Vd, t1/2) LC_MS_MS_Preclinical->PK_Analysis_Preclinical Patient_Dosing Patient Dosing (Dose Escalation) PK_Analysis_Preclinical->Patient_Dosing Inform First-in-Human Dose PK_Sampling_Clinical Pharmacokinetic Sampling (Single Dose & Steady State) Patient_Dosing->PK_Sampling_Clinical LC_MS_MS_Clinical LC-MS/MS Analysis PK_Sampling_Clinical->LC_MS_MS_Clinical PK_PD_Analysis PK/PD Analysis (Safety, Tolerability, Exposure) LC_MS_MS_Clinical->PK_PD_Analysis Recommended Phase 2 Dose Recommended Phase 2 Dose PK_PD_Analysis->Recommended Phase 2 Dose

Caption: A general experimental workflow for the pharmacokinetic profiling of a PROTAC AR degrader.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of PROTAC AR Degrader-5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for the proper disposal of PROTAC AR Degrader-5, a potent, biologically active compound used in research and drug development. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Assessment and Waste Classification

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2703021-51-4) is not publicly available, the SDS for a related compound, PROTAC AR Degrader-8, classifies it as not a hazardous substance or mixture under GHS regulations.[1] However, due to the potent biological activity of PROTACs, which are designed to degrade specific proteins within cells, it is imperative to handle and dispose of this compound with a high degree of caution.

Recommendation: In the absence of a definitive SDS, and in line with best practices for handling potent pharmaceutical compounds, this compound and all materials contaminated with it should be treated as hazardous chemical waste . Specifically, it is prudent to manage it as a cytotoxic waste stream. This approach ensures the highest level of safety.

Personal Protective Equipment (PPE)

When handling this compound in any form (solid or in solution) and during all disposal-related activities, the following minimum PPE is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat must be worn.

  • Respiratory Protection: If there is a risk of aerosolization of the solid compound, a properly fitted respirator (e.g., N95 or higher) should be used in a ventilated enclosure such as a fume hood.

Step-by-Step Disposal Protocol

3.1. Waste Segregation

All waste streams contaminated with this compound must be segregated from general and other laboratory waste. This includes:

  • Solid Waste:

    • Unused or expired solid this compound.

    • Contaminated consumables: weighing paper, pipette tips, tubes, vials, and gloves.

    • Contaminated labware that will not be decontaminated.

  • Liquid Waste:

    • Unused or expired solutions containing this compound.

    • Solvents used to rinse contaminated labware.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound.

3.2. Containerization

Proper containerization is critical to prevent leaks and exposure.

Waste TypeContainer Specification
Solid Waste A dedicated, leak-proof, and sealable hazardous waste container clearly labeled for "Cytotoxic Waste" or "Potent Compound Waste". A plastic liner bag within the container is recommended.
Liquid Waste A dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., a labeled solvent bottle). The container must be kept closed when not in use.
Sharps Waste A puncture-resistant sharps container specifically designated and labeled for "Cytotoxic Sharps Waste".

3.3. Labeling

All waste containers must be clearly and accurately labeled.

  • Use a "Hazardous Waste" label.

  • The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: "2703021-51-4"

    • The hazard classification: "Cytotoxic" or "Potent Pharmaceutical Compound"

    • The date the waste was first added to the container.

    • The Principal Investigator's name and laboratory location.

3.4. Storage of Waste

  • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be away from general traffic and drains.

  • Ensure that incompatible chemicals are not stored together. While specific incompatibility data for this compound is unavailable, as a general precaution, avoid storing it with strong acids, bases, or oxidizing agents.[1]

3.5. Final Disposal

  • The required method of disposal for potent pharmaceutical and cytotoxic waste is high-temperature incineration.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Spill and Decontamination Procedures

In the event of a spill, follow these procedures immediately:

  • Alert others in the immediate area.

  • Evacuate the affected area if the spill is large or if there is a risk of airborne powder.

  • Don appropriate PPE before re-entering the area.

  • Contain the spill:

    • For solid spills , gently cover with absorbent pads. Avoid dry sweeping, which can generate dust.

    • For liquid spills , absorb with a chemical spill kit or other suitable absorbent material.

  • Clean the area:

    • Carefully collect all contaminated materials and place them in the designated solid cytotoxic waste container.

    • Decontaminate the spill surface. A common procedure is to use a detergent solution followed by a rinse with 70% ethanol or isopropanol.

  • Report the spill to your laboratory supervisor and EHS department.

Experimental Workflow for Disposal

G This compound Disposal Workflow cluster_prep Preparation cluster_segregation Segregation & Containerization cluster_storage Storage & Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Contaminated consumables) segregate->solid_waste liquid_waste Liquid Waste (Unused solutions, rinsates) segregate->liquid_waste sharps_waste Sharps Waste (Needles, etc.) segregate->sharps_waste solid_container Labelled Cytotoxic Solid Waste Container solid_waste->solid_container liquid_container Labelled Cytotoxic Liquid Waste Container liquid_waste->liquid_container sharps_container Labelled Cytotoxic Sharps Container sharps_waste->sharps_container store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store sharps_container->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration Disposal via High-Temperature Incineration contact_ehs->incineration

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling PROTAC AR Degrader-5

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for laboratory personnel working with PROTAC AR Degrader-5. The information is intended to ensure safe handling, storage, and disposal of this potent compound. Researchers, scientists, and drug development professionals should review this guide before commencing any experimental work.

Compound Information

This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5] This mechanism utilizes the cell's natural waste disposal system to eliminate target proteins.[3][4][6]

PropertyValueSource
Synonyms Compound A46[1][2]
CAS Number 2703021-51-4[1][2]
Molecular Formula C52H54F4N8O7S2[2]
Molecular Weight 1043.16 g/mol [2]
IC50 49 nM[1][2]

Personal Protective Equipment (PPE) and Handling

As a potent compound, this compound should be handled with care to minimize exposure. The following PPE and handling procedures are recommended based on guidelines for similar chemical compounds.[7][8]

Engineering Controls
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Safety Stations: Ensure a safety shower and eye wash station are readily accessible.[7]

Personal Protective Equipment
  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.

  • Body Protection: A laboratory coat is required. For operations with a higher risk of splashing, consider additional protective clothing such as an apron or sleeves.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Hygiene Practices
  • Avoid inhalation, ingestion, and contact with skin and eyes.[7][8]

  • Do not eat, drink, or smoke in laboratory areas.[8]

  • Wash hands thoroughly after handling.[8]

Storage and Disposal

Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Storage
  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

  • In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

  • General Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[7][8] Protect from direct sunlight and sources of ignition.[7][8]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

  • Do not allow the product to enter drains or water courses.[7]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures.

Accidental Release
  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so.

  • Clean-up:

    • For solids, sweep up and shovel. Avoid creating dust.

    • For solutions, absorb with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).

  • Disposal: Place in a suitable, closed container for disposal.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7][8]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention.[7][8]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[7][8]

Androgen Receptor Signaling Pathway and PROTAC Mechanism

The Androgen Receptor (AR) is a key driver in the development and progression of certain cancers, such as prostate cancer.[9][10] Upon binding by androgens like testosterone or dihydrotestosterone (DHT), the AR translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in cell proliferation and survival.[9][11][12]

This compound is designed to hijack the ubiquitin-proteasome system to degrade the AR protein. The PROTAC molecule simultaneously binds to the AR protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to the AR protein, marking it for degradation by the proteasome.[4][5]

PROTAC_Mechanism This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_proteasome Proteasome PROTAC_AR_Degrader_5 PROTAC AR Degrader-5 Ternary_Complex Ternary Complex (PROTAC-AR-E3) PROTAC_AR_Degrader_5->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_AR Ubiquitinated AR Ubiquitination->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Targeting Degradation AR Degradation Proteasome->Degradation Peptides Amino Acid Peptides Degradation->Peptides

Caption: Workflow of PROTAC-mediated degradation of the Androgen Receptor.

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not publicly available, general protocols for in vitro and in vivo studies with similar AR PROTACs can be adapted. The following are generalized methodologies based on available literature.

In Vitro AR Degradation Assay (Western Blot)
  • Cell Culture: Culture AR-positive cancer cell lines (e.g., VCaP, LNCaP) in appropriate media.

  • Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against AR. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of AR degradation at different concentrations and time points. Calculate the DC50 (concentration at which 50% of the protein is degraded).

In Vivo Efficacy Study (Xenograft Model)
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Implantation: Subcutaneously implant AR-positive cancer cells (e.g., VCaP) into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing:

    • Prepare the dosing formulation. PROTACs can often be formulated for oral administration.[2][10]

    • Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) daily or as determined by pharmacokinetic studies. The control group receives the vehicle.

  • Monitoring:

    • Measure tumor volume (e.g., with calipers) and body weight regularly (e.g., 2-3 times per week).

    • Monitor the general health of the animals.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum size), euthanize the animals.

  • Analysis:

    • Excise tumors and measure their weight.

    • Process a portion of the tumor for pharmacodynamic analysis (e.g., Western blot to confirm AR degradation) and another portion for histopathological analysis.

    • Compare tumor growth inhibition between the treated and control groups.

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (AR-positive cells) Treatment PROTAC Treatment (Dose-response/Time-course) Cell_Culture->Treatment Western_Blot Western Blot for AR Degradation Treatment->Western_Blot DC50_Determination DC50 Calculation Western_Blot->DC50_Determination Xenograft_Model Xenograft Model Establishment DC50_Determination->Xenograft_Model Proceed if potent Dosing PROTAC Administration Xenograft_Model->Dosing Monitoring Tumor Growth and Health Monitoring Dosing->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, PD) Monitoring->Endpoint_Analysis

Caption: A generalized workflow for evaluating the efficacy of a PROTAC.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.